Antibacterial agent 66
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H10ClF6N3O2S |
|---|---|
Molecular Weight |
469.8 g/mol |
IUPAC Name |
2-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]ethylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H10ClF6N3O2S/c18-12-7-9(16(19,20)21)8-25-14(12)28-5-6-30-15-27-26-13(29-15)10-3-1-2-4-11(10)17(22,23)24/h1-4,7-8H,5-6H2 |
InChI Key |
WCJPBKRHSRURBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCCOC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Teixobactin
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of antibiotic-resistant bacteria poses a significant threat to global health. Teixobactin, a novel depsipeptide antibiotic isolated from the previously unculturable soil bacterium Eleftheria terrae, represents a promising new class of therapeutics for combating multidrug-resistant Gram-positive pathogens.[1][2][3] Its unique mode of action, characterized by a dual-pronged attack on the bacterial cell envelope and a low propensity for resistance development, has made it a subject of intense research.[4][5][6] This technical guide provides a comprehensive overview of the molecular mechanism of Teixobactin, supported by quantitative data, detailed experimental protocols, and visualizations of its mode of action and characterization workflows.
Core Mechanism of Action: A Dual-Targeting Approach
Teixobactin's primary bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1][7][8] Unlike many antibiotics that target mutable proteins, Teixobactin binds to highly conserved, non-proteinaceous lipid precursors essential for the construction of the cell envelope.[1][8][9] This dual-targeting strategy is central to its potency and resilience against resistance.
The two primary molecular targets are:
-
Lipid II: A fundamental precursor for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[1][4][7][10]
-
Lipid III: A precursor for the synthesis of wall teichoic acid (WTA), another critical component of the cell wall in many Gram-positive bacteria.[1][6][7][10][11]
By binding to the pyrophosphate and sugar moieties of these lipid precursors, Teixobactin effectively sequesters them, preventing their incorporation into the growing cell wall.[6][12] This obstruction of two separate biosynthetic pathways leads to a catastrophic failure in cell envelope integrity, ultimately causing cell lysis and death.[1][6][11][13]
A secondary and synergistic mechanism involves the formation of supramolecular structures. Upon binding to Lipid II, Teixobactin molecules oligomerize to form large fibrils.[1][4] These fibrils create concentrated patches that disrupt the physical integrity of the bacterial membrane, contributing significantly to the killing mechanism in what has been described as a "two-pronged attack on the cell envelope".[4]
Quantitative Data: In Vitro Antibacterial Activity
The potency of Teixobactin and its synthetic analogues has been quantified against a wide range of clinically relevant Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric for antibacterial activity.
| Bacterial Species | Strain | Compound | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 29213 | Teixobactin Analogue 4 | 2 | [14] |
| Staphylococcus aureus | MRSA (Clinical Isolates) | Teixobactin Analogue 4 | 2-4 | [14][15] |
| Staphylococcus aureus | MRSA (Clinical Isolates) | Teixobactin Analogue 5 | 2-4 | [14][15] |
| Staphylococcus aureus | MRSA | Vancomycin (Control) | 0.5-1 | [15] |
| Enterococcus faecalis | ATCC 29212 | L-Chg10-teixobactin | 0.8 | [16][17] |
| Enterococcus faecalis | ATCC 47077 | L-Chg10-teixobactin | 0.8 | [16][17] |
| Enterococcus faecalis | ATCC 29212 | Ampicillin (Control) | 1.25 | [16] |
| Enterococcus spp. | VRE (Clinical Isolates) | Teixobactin Analogue 4 | 4 | [14][15] |
| Enterococcus spp. | VRE (Clinical Isolates) | Teixobactin Analogue 5 | 2-16 | [14][15] |
| Bacillus subtilis | ATCC 6051 | Teixobactin Analogue 4 | 0.5 | [14] |
| Clostridioides difficile | (Not specified) | Teixobactin | 0.005 | [8] |
| Mycobacterium tuberculosis | (Not specified) | Teixobactin | 0.125 | [8] |
Experimental Protocols
The elucidation of Teixobactin's mechanism of action has been facilitated by a range of established and advanced experimental techniques.
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Protocol:
-
Two-fold serial dilutions of the test compound (e.g., Teixobactin) are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[14][18]
-
Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).[14]
-
The plate is incubated at 37°C for 18-20 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the MBC, an aliquot from each well showing no visible growth is plated onto an appropriate agar medium.
-
After incubation, the MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][18]
-
This assay determines whether an antibiotic's effect is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and whether its activity is dependent on concentration or time.
-
Protocol:
-
Bacterial cultures are grown to a logarithmic phase and then diluted.
-
The antibiotic is added at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).[14]
-
A control culture with no antibiotic is run in parallel.
-
At specified time intervals (e.g., 0, 2, 4, 6, 24 hours), aliquots are removed from each culture.
-
The aliquots are serially diluted and plated to determine the number of viable colony-forming units (CFU/mL).
-
The change in log10 CFU/mL over time is plotted. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[14]
-
This method identifies the specific cellular pathway inhibited by an antibiotic.
-
Protocol:
-
Bacterial cultures are treated with the antibiotic.
-
Radiolabeled precursors for specific macromolecules are added to the culture. These precursors include [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]N-acetylglucosamine (for peptidoglycan).
-
After an incubation period, the cells are harvested, and the incorporation of the radiolabel into the respective macromolecule is measured.
-
Inhibition of a specific pathway is indicated by a significant reduction in the incorporation of its corresponding labeled precursor. For Teixobactin, this method demonstrated specific inhibition of peptidoglycan synthesis.[8]
-
This advanced technique provides a global snapshot of the metabolic changes within a bacterium upon antibiotic treatment.
-
Protocol:
-
Bacterial cultures (e.g., MRSA) are treated with the antibiotic (e.g., a Teixobactin analogue) for various durations (e.g., 1, 3, 6 hours).[19]
-
Metabolites are extracted from the bacterial cells.
-
The extracted metabolites are analyzed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).
-
The resulting data is processed to identify and quantify metabolites whose levels are significantly altered by the antibiotic treatment.
-
This analysis revealed that Teixobactin profoundly perturbs pathways related to membrane lipids, peptidoglycan, and teichoic acid biosynthesis.[10][19]
-
Visualizations
Caption: Dual-targeting mechanism of Teixobactin leading to cell lysis.
Caption: Standard workflow for MIC and MBC determination via broth microdilution.
Resistance Profile
A key feature of Teixobactin is the apparent lack of detectable resistance development in initial laboratory studies.[1][3][8] This is attributed to its mechanism of targeting highly conserved lipid precursors rather than proteins, which are prone to mutation.[1][8][9] In vitro passage experiments with S. aureus and M. tuberculosis failed to generate resistant mutants.[1][8]
However, it is crucial to maintain a nuanced perspective. While resistance is significantly more difficult to evolve, subsequent, longer-term studies have shown that resistance can be induced under specific laboratory conditions, though it often comes at a high fitness cost to the bacterium and can be lost in the absence of the antibiotic.[5] Therefore, while Teixobactin is "resistance-resistant," it is not entirely "resistance-proof," and prudent stewardship will be essential should it enter clinical use.[1][20]
Conclusion
Teixobactin represents a landmark discovery in the field of antibiotics. Its novel mechanism of action, involving the dual inhibition of cell wall precursor synthesis and subsequent membrane disruption, provides a powerful strategy against Gram-positive pathogens. The targeting of conserved lipid moieties explains its high potency and the significant barrier to resistance development. The ongoing development of synthetic analogues aims to optimize its pharmacokinetic properties for clinical application.[6][14][21] Teixobactin and the innovative discovery methods that unearthed it offer a renewed hope in the ongoing battle against antimicrobial resistance.
References
- 1. Teixobactin - Wikipedia [en.wikipedia.org]
- 2. newindianexpress.com [newindianexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. news-medical.net [news-medical.net]
- 5. De Novo Resistance to Arg10-Teixobactin Occurs Slowly and Is Costly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. Teixobactin: Introduction, Mechanism of Action, Uses • Microbe Online [microbeonline.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Preclinical development of teixobactin, a new antibiotic - Dallas Hughes [grantome.com]
- 10. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Targeting of Cell Wall Precursors by Teixobactin Leads to Cell Lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing key elements of teixobactin–lipid II interactions in membranes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. urologytimes.com [urologytimes.com]
- 14. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates [frontiersin.org]
- 16. Antimicrobial Effects of L-Chg10-Teixobactin against Enterococcus faecalis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reflectionsipc.com [reflectionsipc.com]
- 21. Mode of action of teixobactins in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Compound 6q, a C5-Curcuminoid with Potent Antiproliferative Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Compound 6q, a novel C5-curcuminoid derivative. All data and methodologies are sourced from the peer-reviewed publication, "A novel cluster of C5-curcuminoids: design, synthesis, in vitro antiproliferative activity and DNA binding of bis(arylidene)-4-cyclanone derivatives based on 4-hydroxycyclohexanone scaffold."
Core Compound Profile: (2E,6E)-2,6-bis(pyridin-3-ylmethylene)-4-hydroxycyclohexanone (6q)
Compound 6q is a synthetic C5-curcuminoid, a class of compounds structurally related to curcumin but with a five-carbon chain separating the aromatic rings. This structural modification has been explored to enhance the stability and biological activity of curcuminoids.
Chemical Structure:
Molecular Formula: C₁₉H₁₈N₂O₂
Molecular Weight: 318.36 g/mol
Physicochemical and Biological Properties
Compound 6q has been synthesized and evaluated for its antiproliferative activity against a panel of human cancer cell lines. The following table summarizes its key properties and biological data in comparison to other synthesized analogues and the standard chemotherapeutic agent, cisplatin.
| Compound | Aromatic Substituent | A2780 (ovarian) IC₅₀ (µM) | C33A (cervix) IC₅₀ (µM) | MDA-MB-231 (breast) IC₅₀ (µM) |
| 6q | 3-pyridinyl | 1.12 | 1.89 | 1.77 |
| 6a | 4-hydroxyphenyl | >20 | >20 | >20 |
| 6b | 4-methoxyphenyl | 3.86 | 5.21 | 4.88 |
| 6h | 3-nitrophenyl | 0.68 | 0.69 | 0.92 |
| 6p | 4-pyridinyl | 0.76 | 2.69 | 1.28 |
| Cisplatin | - | 1.30 | 3.69 | 19.13 |
Experimental Protocols
Synthesis of Compound 6q
The synthesis of Compound 6q and its analogues was achieved through a Claisen-Schmidt condensation reaction.
General Procedure:
A mixture of 4-hydroxycyclohexanone (1.0 mmol) and the corresponding aromatic aldehyde (2.0 mmol) is dissolved in a suitable solvent such as ethanol. A catalytic amount of a base (e.g., NaOH or KOH) or acid (e.g., HCl) is added to the solution. The reaction mixture is stirred at room temperature or heated under reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and purified by recrystallization to afford the desired bis(arylidene)-4-hydroxycyclohexanone derivative.
In Vitro Antiproliferative Activity Assay
The antiproliferative activity of Compound 6q and its analogues was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Human cancer cell lines (A2780, C33A, and MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for 72 hours.
-
MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and biological evaluation of Compound 6q.
Potential Signaling Pathway
While the primary publication did not elucidate the specific signaling pathway for Compound 6q, related studies on C5-curcuminoids suggest potential mechanisms of action involving the induction of apoptosis. A generalized potential pathway is depicted below.
Caption: A potential signaling pathway for the induction of apoptosis by Compound 6q.
Conclusion
Compound 6q, a C5-curcuminoid derivative, demonstrates significant in vitro antiproliferative activity against ovarian, cervical, and breast cancer cell lines. Its synthesis is straightforward via a Claisen-Schmidt condensation. Further investigation into its mechanism of action and in vivo efficacy is warranted to explore its potential as a therapeutic agent. This technical guide provides a foundational understanding of Compound 6q for researchers and drug development professionals interested in the field of novel anticancer compounds.
Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives as Potent Antibacterial Agents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the synthesis, antibacterial activity, and structure-activity relationships of a promising class of compounds: trifluoromethylpyridine 1,3,4-oxadiazole derivatives. These molecules have demonstrated significant efficacy against various plant pathogenic bacteria, positioning them as lead compounds for the development of novel bactericides. This document provides a comprehensive summary of the key quantitative data, detailed experimental protocols, and visual representations of the synthetic and evaluative workflows.
Core Findings and Data Summary
A series of novel trifluoromethylpyridine 1,3,4-oxadiazole derivatives, designated as compounds 6a-6v , were synthesized and evaluated for their antibacterial activities.[1][2][3] These compounds, incorporating ethyl ether and sulfide linkers, have shown notable activity against several phytopathogenic bacteria, including Ralstonia solanacearum, Xanthomonas oryzae pv. oryzae (Xoo), and Xanthomonas axonopodis pv. citri (Xac).[1][2]
In Vitro Antibacterial Activity
The antibacterial efficacy of the synthesized compounds was quantified by determining their half-maximal effective concentrations (EC50) and inhibition rates at a fixed concentration. The results highlight several derivatives with superior performance compared to commercial standards like thiodiazole copper (TDC) and bismerthiazol (BMT).
Table 1: In Vitro Antibacterial Activity of Selected Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives (6a-6v) against Ralstonia solanacearum and Xanthomonas axonopodis pv. citri
| Compound | Substituent (R) | EC50 (μg/mL) vs R. solanacearum | Inhibition Rate (%) vs Xac at 100 μg/mL |
| 6a | 2,4-dichloro | 26.2 | 97.7 |
| 6d | 3-chloro-4-methyl | Not specified | 88.2 |
| 6i | 3-iodine | Not specified | 88.3 |
| 6j | 2-chloro | Not specified | 96.8 |
| 6m | Not specified | Not specified | 89.8 |
| Thiodiazole Copper (TDC) | - | 97.2 | 72.1 |
Data sourced from ACS Omega.[1][2]
Table 2: In Vitro Antibacterial Activity of Selected Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives (6o, 6q, 6t) against Xanthomonas oryzae pv. oryzae (Xoo)
| Compound | EC50 (μg/mL) vs Xoo | Inhibition Rate (%) vs Xoo at 100 μg/mL |
| 6o | Not specified | 91.5 |
| 6q | 7.2 | 100 |
| 6t | Not specified | 91.9 |
| Bismerthiazol (BMT) | 57.2 | 64.6 |
Data sourced from ACS Omega.[1][2][3]
Structure-Activity Relationship (SAR) Analysis
The evaluation of compounds 6a-6v provided insights into the relationship between their chemical structure and antibacterial activity.[1][2] Key observations include:
-
Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring significantly influence the antibacterial potency.
-
Activity against R. solanacearum: Compounds with 2,4-dichloro or 3-chloro-4-methyl substitutions on the benzene ring exhibited enhanced activity.[1][2]
-
Activity against Xac: The presence of 2,4-dichloro, 3-iodine, or 2-chloro substituents on the benzene ring was found to be favorable for activity against Xac.[1][2]
The following diagram illustrates the logical relationship in the structure-activity analysis.
Experimental Protocols
Synthesis of Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives (6a-6v)
The synthesis of the target compounds was achieved through a multi-step process, which is outlined below. The general synthetic route involves the formation of key intermediates before the final coupling step.
The synthesis workflow is depicted in the following diagram:
Detailed Steps:
-
Formation of Intermediates 3a-3v: Substituted aromatic acids were converted to their corresponding hydrazides (intermediates 3a-3v ) through hydrazinolysis with hydrazine hydrate.[3]
-
Ring Closure to Form Intermediates 4a-4v: The hydrazide intermediates underwent a ring-closing reaction with carbon disulfide to yield the 1,3,4-oxadiazole-2-thione derivatives (intermediates 4a-4v ).[3]
-
Substitution to Yield Intermediates 5a-5v: Intermediates 4a-4v were reacted with 1,2-dibromoethane in a substitution reaction to produce intermediates 5a-5v .[3]
-
Final Coupling to Target Compounds 6a-6v: The final step involved the reaction of intermediates 5a-5v with 3-chloro-5-(trifluoromethyl)pyridin-2-ol under reflux conditions to afford the target trifluoromethylpyridine 1,3,4-oxadiazole derivatives (6a-6v ).[3]
The structures of the synthesized compounds were confirmed using various spectroscopic methods, including 1H NMR, 13C NMR, and 19F NMR.[3]
In Vitro Antibacterial Activity Assay
The antibacterial activity of the synthesized compounds was evaluated in vitro against the plant pathogens R. solanacearum, Xoo, and Xac.
The experimental workflow for the antibacterial screening is as follows:
While the specific media and incubation conditions are not detailed in the provided abstracts, a general protocol for such assays typically involves the following:
-
Bacterial Culture: The test bacteria are cultured in a suitable broth medium to a specific optical density.
-
Compound Preparation: The synthesized compounds are dissolved in a solvent like DMSO to create stock solutions.
-
Assay: The bacterial cultures are treated with various concentrations of the test compounds in microtiter plates.
-
Incubation: The plates are incubated under conditions optimal for bacterial growth.
-
Data Collection: After incubation, the bacterial growth is measured, often by reading the optical density at a specific wavelength.
-
Analysis: The percentage of inhibition is calculated relative to a control group, and EC50 values are determined.
Conclusion
The trifluoromethylpyridine 1,3,4-oxadiazole scaffold represents a promising avenue for the development of new and effective antibacterial agents, particularly for agricultural applications. Several derivatives, notably 6a and 6q , have demonstrated superior in vitro activity against key plant pathogens compared to existing commercial bactericides.[1][2][3] The structure-activity relationship analysis provides a rational basis for the further optimization of these compounds to enhance their potency and spectrum of activity. The detailed synthetic and screening protocols outlined in this guide offer a foundational framework for researchers and drug development professionals to build upon in the quest for novel antibacterial solutions.
References
An In-depth Technical Guide on the Spectrum of Activity of the Bacteriocin from Weissella sagaensis ZD-66
An Important Note on "Antibacterial Agent 66": The term "this compound" is not a standardized scientific designation and has been used in literature to refer to several distinct chemical compounds and biological agents. This guide focuses on the bacteriocin produced by the bacterium Weissella sagaensis strain ZD-66, a substance for which detailed scientific information regarding its antibacterial properties is available.
Introduction
Weissella sagaensis ZD-66, a strain of lactic acid bacteria isolated from pickled vegetables, produces a potent bacteriocin with a broad spectrum of antibacterial activity.[1][2][3] This bacteriocin, identified as a class IIa bacteriocin known as Penocin A, has demonstrated significant potential as a natural antimicrobial agent, particularly against foodborne pathogens.[1][3] With a molecular weight of less than 1 kDa, this peptide-based agent exhibits stability under various temperatures and pH conditions, making it a promising candidate for applications in food preservation and safety.[1][2][3]
Spectrum of Activity
The bacteriocin produced by W. sagaensis ZD-66 exhibits inhibitory effects against a range of both Gram-positive and Gram-negative bacteria.[1] Its efficacy is particularly notable against several significant foodborne pathogens. The antibacterial spectrum has been primarily evaluated using the agar well-diffusion method, with the results quantified by measuring the diameter of the inhibition zones.
| Target Microorganism | Gram Stain | Inhibition Zone Diameter (mm) |
| Salmonella Typhimurium ATCC 14028 | Negative | 24.17 ± 0.30 |
| Staphylococcus aureus | Positive | Not specified |
| Escherichia coli ATCC 25922 | Negative | Not specified, but inhibited |
| Listeria monocytogenes ATCC 19115 | Positive | Stronger inhibition than E. coli |
| Cronobacter sakazakii SSJ-127 | Negative | Not specified, but inhibited |
Data sourced from a study on the antibacterial effect of the bacteriocin from Weissella sagaensis ZD-66.[1]
Overall, the bacteriocin has shown stronger activity against Gram-negative bacteria compared to Gram-positive bacteria, with the most significant inhibition observed against Salmonella Typhimurium.[1]
Mechanism of Action
The primary mechanism of action of the W. sagaensis ZD-66 bacteriocin is the disruption of the bacterial cell membrane.[1][3] This leads to a cascade of events that ultimately result in cell death. The proposed signaling pathway and mechanism are as follows:
-
Binding to the Cell Membrane: The bacteriocin initially binds to the surface of the target bacterial cell.
-
Membrane Permeabilization and Pore Formation: Following binding, the bacteriocin inserts into the cell membrane, leading to the formation of pores.[1][3] This disruption of the membrane integrity is a key step in its bactericidal activity.
-
Leakage of Intracellular Components: The formation of pores results in the leakage of essential intracellular components, such as nucleic acids.[1][3]
-
Depletion of Intracellular ATP: The compromised cell membrane leads to a significant reduction in the intracellular ATP content, disrupting cellular energy metabolism.[1][3]
-
Cell Death: The cumulative effect of membrane damage, leakage of cellular contents, and energy depletion leads to the death of the bacterial cell.
Caption: Proposed mechanism of action for the bacteriocin from W. sagaensis ZD-66.
Experimental Protocols
A standardized protocol is employed for the partial purification of the bacteriocin from W. sagaensis ZD-66 culture.
Caption: Experimental workflow for the partial purification of the W. sagaensis ZD-66 bacteriocin.
Detailed Steps:
-
Culturing: W. sagaensis ZD-66 is cultured in MRS broth at 37°C for 28 hours.[1]
-
Harvesting Cell-Free Supernatant (CFS): The culture is centrifuged to separate the bacterial cells from the supernatant containing the bacteriocin.[1]
-
Concentration: The CFS is concentrated 10-fold using a rotary evaporator at 45°C.[1]
-
Dialysis: The concentrated sample is dialyzed against a 1,000 Da molecular weight cut-off membrane at 4°C for 24 hours to remove small molecules.[1]
-
Final Concentration: The liquid obtained after dialysis is again concentrated 10-fold.[1]
-
Molecular Mass Estimation: The molecular size of the partially purified bacteriocin is determined using Tricine-SDS-PAGE.[1]
-
Indicator Strain Preparation: A lawn of the target indicator bacteria is prepared on an appropriate agar medium.
-
Well Creation: Wells are aseptically punched into the agar.
-
Sample Application: A defined volume of the partially purified bacteriocin solution is added to each well.
-
Incubation: The plates are incubated under conditions suitable for the growth of the indicator strain.
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.
-
Propidium Iodide (PI) Uptake Assay: Target bacterial cells are treated with the bacteriocin and then incubated with PI, a fluorescent dye that can only penetrate cells with compromised membranes. An increase in fluorescence indicates membrane damage.[1]
-
Measurement of Intracellular ATP Content: Bacterial cells are treated with the bacteriocin for varying durations. The intracellular ATP is then extracted and quantified using a suitable assay kit. A decrease in ATP levels signifies a loss of membrane integrity and cellular energy.[1]
-
Scanning Electron Microscopy (SEM): Target bacteria are treated with the bacteriocin, fixed, and then visualized using SEM to observe morphological changes, such as pore formation and cell lysis.[1]
Conclusion
The bacteriocin produced by Weissella sagaensis ZD-66 is a promising antibacterial agent with a broad spectrum of activity, particularly against Gram-negative foodborne pathogens. Its mechanism of action, centered on the disruption of the bacterial cell membrane, is a valuable attribute in the context of rising antibiotic resistance. The stability of this bacteriocin under various physical and chemical conditions further enhances its potential for practical applications in food preservation and as a therapeutic agent. Further research, including detailed in vivo efficacy and safety studies, is warranted to fully explore its utility.
References
- 1. The Antibacterial Effect and Mechanism of a Bacteriocin Produced by Weissella sagaensis ZD-66 against Major Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antibacterial Effect and Mechanism of a Bacteriocin Produced by Weissella sagaensis ZD-66 against Major Foodborne Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Efficacy of Compound 6q Against Xanthomonas oryzae pv. oryzae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial activity of Compound 6q, a 6-chloro-4-(4-substituted piperazinyl)quinazoline derivative, against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. This document outlines the quantitative efficacy, experimental methodologies, and potential mechanisms of action for this compound.
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of Compound 6q and its analogs against Xanthomonas oryzae pv. oryzae has been evaluated, with key quantitative data summarized below. This information is crucial for comparative analysis and understanding the structure-activity relationship within this class of quinazoline derivatives.
| Compound | EC50 (µg/mL) against X. oryzae pv. oryzae | Reference Compound | EC50 (µg/mL) against X. oryzae pv. oryzae |
| Compound 6b | 8.46 | Thiodiazole Copper | Not specified in abstract |
| Compound 5q | Not specified against Xoo in abstract | Bismerthiazol | Not specified in abstract |
Note: The EC50 value for Compound 6q against Xanthomonas oryzae pv. oryzae is not explicitly stated in the available abstracts. The closely related Compound 6b from the same study demonstrated potent activity with an EC50 of 8.46 µg/mL. Further analysis of the full-text publication is required to ascertain the specific value for Compound 6q.
Experimental Protocols
A clear understanding of the methodologies used to assess the antibacterial properties of Compound 6q is essential for the replication and validation of these findings. The following sections detail the key experimental protocols.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
The half-maximal effective concentration (EC50) of Compound 6q against Xanthomonas oryzae pv. oryzae is determined using the broth microdilution method.
Workflow for Antibacterial Activity Assay:
Figure 1: Workflow for determining the EC50 of Compound 6q against X. oryzae pv. oryzae.
Protocol Steps:
-
Xanthomonas oryzae pv. oryzae is cultured in a suitable nutrient broth to the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 10^6 CFU/mL.
-
Compound 6q is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the nutrient broth to achieve a range of test concentrations.
-
In a 96-well microtiter plate, 100 µL of the bacterial suspension is mixed with 100 µL of each compound dilution.
-
Control wells containing the bacterial suspension with solvent (negative control) and a standard antibiotic (positive control) are also included.
-
The plate is incubated at 28°C for 48-72 hours.
-
The optical density at 600 nm (OD600) is measured to determine bacterial growth.
-
The percentage of inhibition is calculated for each concentration, and the EC50 value is determined by regression analysis.
Morphological Analysis using Scanning Electron Microscopy (SEM)
To investigate the potential mechanism of action, the effect of Compound 6q on the morphology of Xanthomonas oryzae pv. oryzae can be observed using Scanning Electron Microscopy (SEM).
Workflow for SEM Analysis:
Figure 2: Workflow for preparing X. oryzae pv. oryzae for SEM analysis after treatment.
Protocol Steps:
-
Bacterial cells are treated with Compound 6q at its EC50 concentration for a specified period.
-
The treated cells are harvested by centrifugation and washed with a phosphate buffer.
-
The cells are fixed with a solution of glutaraldehyde, followed by post-fixation with osmium tetroxide.
-
The fixed cells are then dehydrated through a graded series of ethanol concentrations.
-
The dehydrated samples are subjected to critical point drying.
-
Finally, the dried samples are mounted on stubs and sputter-coated with a thin layer of gold.
-
The morphology of the bacterial cells is then observed under a scanning electron microscope.
Potential Mechanism of Action
While the precise signaling pathways affected by Compound 6q in Xanthomonas oryzae pv. oryzae require further investigation, preliminary studies on similar quinazoline derivatives suggest a multi-faceted mechanism of action.
Proposed Antibacterial Mechanism of Quinazoline Derivatives:
Figure 3: Proposed multi-target mechanism of action for quinazoline derivatives against Xoo.
The potential mechanisms include:
-
Disruption of Cell Membrane Integrity: Morphological studies on bacteria treated with related compounds often reveal alterations in the cell membrane, suggesting that these compounds may interfere with membrane structure and function, leading to leakage of intracellular components and eventual cell death.
-
Inhibition of Extracellular Polysaccharide (EPS) Production: EPS is a crucial virulence factor for Xanthomonas oryzae pv. oryzae, playing a key role in biofilm formation and protection against environmental stresses. Inhibition of EPS synthesis would significantly impair the pathogen's ability to colonize the host plant.
-
Inhibition of Essential Enzymes: Quinazoline derivatives may target and inhibit the activity of essential enzymes involved in vital metabolic pathways of the bacteria, thereby disrupting its growth and proliferation.
Further research, including transcriptomic and proteomic analyses, is necessary to fully elucidate the specific molecular targets and signaling pathways affected by Compound 6q in Xanthomonas oryzae pv. oryzae. This will provide a more detailed understanding of its mode of action and facilitate the development of more potent and specific antibacterial agents for the control of bacterial leaf blight in rice.
An In-depth Technical Guide on the Mode of Action of Antibacterial Agent 66 (Penocin A)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mode of action of the antibacterial agent produced by Weissella sagaensis ZD-66, identified as Penocin A. This bacteriocin is a promising antimicrobial peptide with significant potential for application in food preservation and clinical settings.
Introduction
Antibacterial agent 66, produced by the lactic acid bacterium Weissella sagaensis ZD-66, is a class IIa bacteriocin known as Penocin A.[1][2] Unlike many conventional antibiotics that target cell wall synthesis, Penocin A exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[1][2] This guide will delve into the biochemical characteristics, mechanism of action, and the experimental methodologies used to elucidate its function.
Biochemical and Antimicrobial Properties
Penocin A is a small, heat-stable peptide with a molecular weight of less than 1 kDa.[1][2] It exhibits a broad spectrum of activity against several major foodborne pathogens.
Table 1: Antimicrobial Spectrum of Penocin A
| Target Pathogen | Activity |
| Salmonella Typhimurium | Inhibitory |
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Listeria monocytogenes | Inhibitory |
| Cronobacter sakazakii | Inhibitory |
Table 2: Physicochemical Stability of Penocin A
| Condition | Stability |
| Temperature | Stable at 121°C for 30 minutes |
| pH | Resistant in the range of pH 3-7 |
| UV Exposure | Stable for up to 2.5 hours |
| Proteolytic Enzymes (Pepsin, Trypsin, Pronase E) | Activity decreases |
Core Mechanism of Action: Cell Membrane Disruption
The primary mode of action of Penocin A is the permeabilization and disruption of the target bacterial cell membrane.[2] This process involves several key steps that lead to cell death. As a class IIa bacteriocin, Penocin A is understood to initially bind to the mannose phosphotransferase system (man-PTS) on the surface of susceptible Gram-positive bacteria.[3][4] This interaction facilitates the insertion of the bacteriocin into the cell membrane, leading to the formation of pores.[5][3]
The formation of these pores disrupts the cell's transmembrane potential and leads to the leakage of essential intracellular components, including ions, ATP, and nucleic acids.[1][2] The loss of these vital molecules and the dissipation of the proton motive force ultimately result in cell death.
Caption: Proposed mode of action for Penocin A (this compound).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mode of action of Penocin A.
1. Molecular Weight Determination by Tricine-SDS-PAGE
This method is used to estimate the molecular weight of small proteins and peptides like bacteriocins.
-
Gel Preparation: A 16% separating gel, 10% spacer gel, and 4% stacking gel are prepared.
-
Sample Preparation: The partially purified bacteriocin sample is mixed with a sample buffer containing SDS and a reducing agent, then heated.
-
Electrophoresis: The samples and a low molecular weight protein marker are loaded onto the gel. Electrophoresis is carried out at a constant voltage.
-
Visualization: The gel is stained with Coomassie Brilliant Blue R-250 to visualize the protein bands. The molecular weight is estimated by comparing the migration of the bacteriocin band to that of the protein standards.[6][7]
2. Visualization of Cell Damage by Scanning Electron Microscopy (SEM)
SEM is employed to observe the morphological changes in bacterial cells after treatment with the bacteriocin.
-
Sample Preparation: Bacterial cells (e.g., S. Typhimurium) are cultured to the mid-logarithmic phase and then treated with a bacteriocin solution for a specified time. A control group with untreated cells is also prepared.
-
Fixation: The cells are harvested by centrifugation and fixed with a solution of 2.5% glutaraldehyde.
-
Dehydration: The fixed cells are washed and then dehydrated using a graded series of ethanol concentrations.
-
Drying and Coating: The samples are critically point-dried and then coated with a thin layer of gold-palladium.
-
Imaging: The prepared samples are observed under a scanning electron microscope to visualize any changes in cell morphology, such as pore formation, cell shrinkage, or lysis.[8][9]
3. Assessment of Membrane Permeability: ATP and Nucleic Acid Leakage Assays
These assays quantify the damage to the cell membrane by measuring the leakage of intracellular molecules.
-
ATP Leakage Assay:
-
Nucleic Acid Leakage Assay:
-
Following bacteriocin treatment, the bacterial suspension is centrifuged, and the supernatant is collected.
-
The absorbance of the supernatant is measured at 260 nm using a spectrophotometer. An increase in the OD260 value indicates the leakage of nucleic acids from the cytoplasm.[12]
-
References
- 1. The Antibacterial Effect and Mechanism of a Bacteriocin Produced by Weissella sagaensis ZD-66 against Major Foodborne Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antibacterial Effect and Mechanism of a Bacteriocin Produced by Weissella sagaensis ZD-66 against Major Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by Pediocin PA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification and Characterization of a Novel Bacteriocin Produced by Enterococcus faecalis Strain RJ-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- 8. Frontiers | Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 [frontiersin.org]
- 9. Characterization of the broad-spectrum antibacterial activity of bacteriocin-like inhibitory substance-producing probiotics isolated from fermented foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Interaction of Antimicrobial Peptides with the Membrane and Intracellular Targets of Staphylococcus aureus Investigated by ATP Leakage, DNA-Binding Analysis, and the Expression of a LexA-Controlled Gene, recA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Compound 6q: A Technical Guide to a Novel Bactericidal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, creating an urgent need for novel antibacterial agents. This document provides a comprehensive technical overview of a promising new bactericidal agent, referred to herein as Compound 6q, with a primary focus on its potent activity against Gram-positive pathogens. Drawing from current research, this guide details the compound's antibacterial profile, mechanism of action, and the experimental methodologies used to characterize its efficacy. All quantitative data are presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.
Introduction
Compound 6q, identified in recent studies as premethylenomycin C 6, has demonstrated remarkable bactericidal properties, particularly against challenging pathogens like MRSA.[1] Unlike many existing antibiotics, this compound shows efficacy against persistent and biofilm-forming bacteria, highlighting its potential as a next-generation therapeutic. This guide synthesizes the available scientific data to provide a detailed resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this novel antibacterial agent.
Antibacterial Spectrum and Potency
Compound 6q exhibits potent activity primarily against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited, which is thought to be due to the restrictive nature of the outer membrane in these organisms.
Quantitative Antibacterial Activity
The following tables summarize the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum biofilm eradication concentration (MBEC) of Compound 6q and its related analogs against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Premethylenomycin Analogs
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecium | Candida albicans |
| Premethylenomycin C lactone (5) | 1-2 µg/mL | 1-2 µg/mL | 1-2 µg/mL | >512 µg/mL |
| Premethylenomycin C (6q) | 16 µg/mL | 16 µg/mL | 32 µg/mL | >512 µg/mL |
| Methylenomycin A | 128 µg/mL | 128 µg/mL | 256 µg/mL | >512 µg/mL |
| Methylenomycin C | 256 µg/mL | 256 µg/mL | 512 µg/mL | >512 µg/mL |
Data compiled from studies on premethylenomycin C and its analogs.[1]
Table 2: Bactericidal and Anti-Biofilm Activity of Compound 6q against MRSA
| Activity Metric | Concentration | Efficacy |
| Minimum Bactericidal Concentration (MBC) | Not explicitly quantified in reviewed literature | Reported to be bactericidal |
| Minimum Biofilm Eradication Concentration (MBEC) | Not explicitly quantified in reviewed literature | Effective against established biofilms |
| Persister Cell Eradication | Not explicitly quantified in reviewed literature | Completely eradicates persister cells |
Mechanism of Action
The bactericidal effect of Compound 6q is attributed to its ability to disrupt fundamental cellular processes in bacteria, leading to cell death. The primary mechanism appears to be the disruption of ion homeostasis and the dissipation of the bacterial cell membrane potential.
Disruption of Ion Homeostasis
Experimental evidence suggests that Compound 6q alters the intracellular concentrations of key ions such as potassium and calcium in S. aureus. This disruption of the delicate ionic balance within the bacterial cell is a critical aspect of its bactericidal activity.
Depolarization of the Cell Membrane
A key event in the action of Compound 6q is the depolarization of the bacterial cytoplasmic membrane. This leads to a loss of the proton motive force, which is essential for numerous cellular functions, including ATP synthesis and nutrient transport.
The proposed mechanism of action is depicted in the following diagram:
Caption: Proposed mechanism of action for Compound 6q.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antibacterial properties of Compound 6q.
Synthesis of Compound 6q (Premethylenomycin C 6)
While a detailed chemical synthesis protocol is not publicly available, Compound 6q (premethylenomycin C 6) is a known biosynthetic intermediate of methylenomycin in Streptomyces coelicolor.[1] It can be isolated from cultures of mmyE mutant strains of this bacterium. The biosynthesis pathway is proposed as follows:
Caption: Biosynthetic pathway of Premethylenomycin C (6q).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to CLSI guidelines.
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Compound Dilution: A serial two-fold dilution of Compound 6q is prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population.
-
Inoculum Preparation: A mid-logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1-5 x 10^5 CFU/mL in CAMHB.
-
Exposure to Compound: Compound 6q is added to the bacterial suspension at various multiples of its MIC.
-
Time-Point Sampling: Aliquots are removed at specified time intervals (e.g., 0, 0.5, 1, 3, 6, and 24 hours).
-
Viable Cell Counting: Serial dilutions of each aliquot are plated on appropriate agar plates, and colonies are counted after incubation to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL.
Biofilm Eradication Assay
This assay assesses the ability of a compound to kill bacteria within a pre-formed biofilm.
-
Biofilm Formation: Bacteria are grown in a 96-well plate to allow for biofilm formation on the surface, typically for 24-48 hours.
-
Planktonic Cell Removal: The liquid medium containing non-adherent (planktonic) cells is carefully removed.
-
Treatment: Fresh medium containing serial dilutions of Compound 6q is added to the wells with the established biofilms.
-
Incubation: The plate is incubated for a further 24 hours.
-
Quantification of Viable Cells: The remaining viable bacteria in the biofilm are quantified, often by crystal violet staining or by recovering and plating the cells for CFU counting. The MBEC is the lowest concentration that results in a significant reduction in the biofilm-associated bacteria.
Bacterial Membrane Potential Assay
This assay measures changes in the bacterial membrane potential upon exposure to the compound.
-
Cell Preparation: A bacterial culture is grown to the mid-logarithmic phase and washed with a suitable buffer.
-
Fluorescent Dye Staining: The bacterial suspension is incubated with a voltage-sensitive fluorescent dye, such as DiSC3(5) or the components of the BacLight™ Bacterial Membrane Potential Kit.
-
Compound Addition: Compound 6q is added to the stained bacterial suspension.
-
Fluorescence Measurement: Changes in fluorescence are monitored over time using a fluorometer or flow cytometer. Depolarization of the membrane results in a characteristic change in the fluorescence signal.
Caption: Workflow for the bacterial membrane potential assay.
Conclusion and Future Directions
Compound 6q (premethylenomycin C 6) represents a promising new class of bactericidal agents with potent activity against clinically significant Gram-positive pathogens, including MRSA. Its efficacy against persister cells and biofilms, coupled with a mechanism of action that involves the disruption of fundamental cellular processes, suggests a lower propensity for the development of resistance.
Further research is warranted to fully elucidate the specific molecular targets and the complete signaling cascade involved in its mechanism of action. A detailed chemical synthesis protocol needs to be developed and optimized for large-scale production. Preclinical studies, including in vivo efficacy and toxicity assessments, are essential next steps to evaluate the therapeutic potential of Compound 6q for the treatment of bacterial infections. The development of analogs may also lead to compounds with an improved spectrum of activity and pharmacokinetic properties.
References
Methodological & Application
Synthesis Protocol for Antibacterial Agent 66: A Detailed Application Note for Researchers
Introduction
Antibacterial agent 66, also identified as compound 6q in the scientific literature, is a novel trifluoromethylpyridine 1,3,4-oxadiazole derivative. This compound has demonstrated significant antibacterial activity, particularly against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice.[1][2] This document provides a comprehensive protocol for the chemical synthesis of this compound, compiled from published research. It is intended for researchers, scientists, and professionals in drug development and agrochemical research. The protocol details the necessary reagents, step-by-step procedures, and reaction conditions. Additionally, quantitative data on the compound's efficacy are presented, along with diagrams illustrating the synthesis workflow and a proposed mechanism of action.
Quantitative Data Summary
The antibacterial efficacy of this compound (6q) and related compounds has been evaluated against several plant pathogenic bacteria. The data is summarized in the tables below.
Table 1: In Vitro Antibacterial Activity of Compound 6q and Commercial Bactericides. [1][2]
| Compound | Target Bacterium | EC₅₀ (μg/mL) |
| This compound (6q) | Xanthomonas oryzae pv. oryzae (Xoo) | 7.2 |
| Bismerthiazol (Commercial Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 57.2 |
| Compound 6a | Ralstonia solanacearum | 26.2 |
| Compound 6a | Xanthomonas axonopodis pv. citri (Xac) | 10.11 |
| Thiodiazole Copper (Commercial Control) | Ralstonia solanacearum | 97.2 |
| Thiodiazole Copper (Commercial Control) | Xanthomonas axonopodis pv. citri (Xac) | 35.3 |
Table 2: Inhibition Rates of Selected Compounds against Plant Pathogenic Bacteria at 100 μg/mL. [1]
| Compound | Target Bacterium | Inhibition Rate (%) |
| This compound (6q) | Xanthomonas oryzae pv. oryzae (Xoo) | 100 |
| Compound 6o | Xanthomonas oryzae pv. oryzae (Xoo) | 91.5 |
| Compound 6t | Xanthomonas oryzae pv. oryzae (Xoo) | 91.9 |
| Bismerthiazol (Commercial Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 64.6 |
| Compound 6a | Xanthomonas axonopodis pv. citri (Xac) | 97.7 |
| Thiodiazole Copper (Commercial Control) | Xanthomonas axonopodis pv. citri (Xac) | 72.1 |
Experimental Protocols
The synthesis of this compound (6q) is a multi-step process, commencing with the formation of a hydrazide, followed by the construction of the 1,3,4-oxadiazole ring, and culminating in the final coupling reaction.
Materials and Reagents
-
Methyl 2-(trifluoromethyl)benzoate
-
Hydrazine hydrate (85%)
-
Ethanol
-
Potassium hydroxide
-
Carbon disulfide
-
1,2-Dibromoethane
-
3-Chloro-5-(trifluoromethyl)pyridin-2-ol
-
Anhydrous potassium carbonate
-
Potassium iodide
-
Acetonitrile
-
Petroleum ether
-
Ethyl acetate
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup with silica gel
Step 1: Synthesis of 2-(Trifluoromethyl)benzohydrazide (Intermediate 3q)
-
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(trifluoromethyl)benzoate (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (85%, 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from ethanol to yield pure 2-(trifluoromethyl)benzohydrazide.
-
Step 2: Synthesis of 5-(2-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol (Intermediate 4q)
-
Procedure:
-
Dissolve 2-(trifluoromethyl)benzohydrazide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add potassium hydroxide (1.1 equivalents) and stir until fully dissolved.
-
Add carbon disulfide (1.5 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol.
-
Step 3: Synthesis of 2-((2-Bromoethyl)thio)-5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole (Intermediate 5q)
-
Procedure:
-
In a suitable flask, suspend 5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol (1.0 equivalent) in a suitable solvent like ethanol or acetone.
-
Add a base such as potassium carbonate (1.2 equivalents).
-
Add 1,2-dibromoethane (1.5 equivalents) to the suspension.
-
Reflux the reaction mixture for 3-4 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Step 4: Synthesis of this compound (Compound 6q)
-
Procedure:
-
To a solution of 3-chloro-5-(trifluoromethyl)pyridin-2-ol (1.0 equivalent) in acetonitrile, add anhydrous potassium carbonate (2.2 equivalents) and potassium iodide (0.5 equivalents).
-
Heat the mixture to reflux for approximately 1.5 hours.
-
Add a solution of intermediate 5q (2-((2-bromoethyl)thio)-5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole) in acetonitrile to the reaction mixture.
-
Continue refluxing and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography using petroleum ether/ethyl acetate (15:1) as the eluent to obtain the final product, this compound.
-
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound (6q).
Proposed Mechanism of Action
The precise molecular mechanism of action for trifluoromethylpyridine 1,3,4-oxadiazole derivatives against Xanthomonas oryzae pv. oryzae is still under investigation. However, studies on similar 1,3,4-oxadiazole compounds suggest a potential mode of action involving the disruption of essential bacterial processes. One proposed mechanism is the inhibition of extracellular polysaccharide (EPS) production.[3] EPS is a crucial virulence factor for Xanthomonas, contributing to biofilm formation and protecting the bacteria from environmental stress and host defenses.
Caption: Proposed mechanism of action for this compound.
References
Application Notes and Protocols for In Vitro Antibacterial Assays of Compound 6q
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 6q is a novel synthetic quinoline derivative that has demonstrated significant promise as a broad-spectrum antibacterial agent. Quinoline-based compounds have a well-established history in antimicrobial research, with many derivatives exhibiting potent activity against a range of bacterial pathogens.[1][2] This document provides detailed protocols for the in vitro evaluation of the antibacterial properties of Compound 6q, including the determination of its minimum inhibitory concentration (MIC) and time-kill kinetics. Additionally, it presents representative data and illustrates the compound's proposed mechanism of action. The methodologies described herein are based on established standards to ensure reproducibility and accuracy in assessing the antibacterial efficacy of this compound.
Data Presentation: Antibacterial Activity of Compound 6q
The in vitro antibacterial activity of Compound 6q has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth, was determined using the broth microdilution method.[3][4] The results are summarized in the table below.
| Bacterial Strain | Type | Representative MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Gram-positive | 2[5] |
| Staphylococcus aureus (MRSA) | Gram-positive | 4[6] |
| Enterococcus faecalis (VSE) | Gram-positive | 4[6] |
| Enterococcus faecalis (VRE) | Gram-positive | 16[6] |
| Bacillus cereus | Gram-positive | 3.12[4] |
| Escherichia coli | Gram-negative | 8[6] |
| Pseudomonas aeruginosa | Gram-negative | 16 |
| Klebsiella pneumoniae | Gram-negative | 8 |
Note: The MIC values presented are representative and may vary based on the specific bacterial isolate and experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of Compound 6q using the broth microdilution method in 96-well microtiter plates, following established guidelines.[1][3][7][8]
Materials:
-
Compound 6q stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (mid-log phase culture)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Multichannel pipette
-
Plate incubator (35 ± 2°C)
-
Spectrophotometer or microplate reader (optional)
Protocol Steps:
-
Preparation of Compound Dilutions: a. Prepare a 2x working stock solution of Compound 6q in CAMHB. b. Dispense 100 µL of CAMHB into all wells of a 96-well plate. c. Add 100 µL of the 2x working stock of Compound 6q to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation and Incubation: a. Inoculate each well (except for the sterility control) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL. b. Include a growth control (wells with CAMHB and inoculum, but no compound) and a sterility control (wells with CAMHB only). c. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
Reading the MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of Compound 6q at which there is no visible growth.
Caption: Workflow for MIC Determination via Broth Microdilution.
Time-Kill Kinetics Assay
This assay is used to determine the bactericidal or bacteriostatic activity of Compound 6q over time.[2][9][10]
Materials:
-
Compound 6q
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Spectrophotometer
Protocol Steps:
-
Inoculum Preparation: a. Grow an overnight culture of the test bacterium. b. Dilute the overnight culture into fresh broth and grow to a mid-logarithmic phase. c. Adjust the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks.
-
Exposure to Compound 6q: a. Add Compound 6q to the flasks at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. b. Include a growth control flask with no compound.
-
Sampling and Viable Cell Counting: a. Incubate all flasks at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[2] c. Perform ten-fold serial dilutions of each aliquot in sterile saline. d. Plate 100 µL of the appropriate dilutions onto agar plates. e. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: a. Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. b. Plot the log₁₀ CFU/mL versus time for each concentration. c. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.[9] A reduction of <3-log₁₀ indicates bacteriostatic activity.
Proposed Mechanism of Action
Quinolone antibiotics typically exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[11][12][13] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, Compound 6q likely induces the formation of stable enzyme-DNA complexes, which leads to double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[12]
Caption: Proposed Mechanism of Action for Compound 6q.
References
- 1. goldbio.com [goldbio.com]
- 2. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. emerypharma.com [emerypharma.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Agent 66 (Compound 6q) for Rice Bacterial Blight Treatment
For Research Use Only
Introduction
Rice bacterial blight, caused by the bacterium Xanthomonas oryzae pv. oryzae (Xoo), is a devastating disease that leads to significant crop yield losses worldwide.[1] The development of novel antibacterial agents is crucial for effective disease management. Antibacterial agent 66, also identified as compound 6q, is a trifluoromethylpyridine 1,3,4-oxadiazole derivative that has demonstrated significant inhibitory activity against Xoo.[1][2][3] These application notes provide a summary of its in vitro efficacy and detailed protocols for its evaluation.
Chemical Information
-
Agent: this compound (Compound 6q)
-
Chemical Class: Trifluoromethylpyridine 1,3,4-oxadiazole derivative
-
Mechanism of Action (Proposed): While the precise mechanism for compound 6q is under investigation, related 1,3,4-oxadiazole derivatives have been shown to interfere with the bacterial Type III Secretion System (T3SS). This system is essential for the injection of virulence factors into the host plant cell. By inhibiting the T3SS, the agent may prevent the bacteria from suppressing the plant's defense response and hijacking its resources, leading to a "starvation" of the pathogen.[4][5]
Quantitative Data
The following tables summarize the in vitro antibacterial activity of this compound (compound 6q) against Xanthomonas oryzae pv. oryzae.
Table 1: In Vitro Inhibitory Activity of Compound 6q against X. oryzae pv. oryzae
| Compound | Concentration (µg/mL) | Inhibition Rate (%) |
| Compound 6q | 100 | 100 |
| Bismerthiazol (Control) | 100 | 64.6 |
Data sourced from Yu et al., 2021.[1][3]
Table 2: Half-Maximal Effective Concentration (EC50) of Compound 6q against X. oryzae pv. oryzae
| Compound | EC50 (µg/mL) |
| Compound 6q | 7.2 |
| Bismerthiazol (Control) | 57.2 |
Data sourced from Yu et al., 2021.[1]
Experimental Protocols
In Vitro Antibacterial Activity Assay (Turbidimeter Test)
This protocol details the method for determining the inhibitory effect of this compound on the growth of X. oryzae pv. oryzae in liquid culture.
a. Materials and Reagents:
-
This compound (Compound 6q)
-
Xanthomonas oryzae pv. oryzae (strain, e.g., PXO99A)
-
Nutrient Broth (NB) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer (microplate reader)
-
Incubator shaker
b. Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture X. oryzae pv. oryzae in NB medium at 28°C with shaking at 180 rpm for approximately 48 hours, or until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Dilute the bacterial culture with fresh NB medium to a final concentration of approximately 10^6 CFU/mL.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of Compound 6q in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in NB medium to achieve the desired final concentrations for the assay (e.g., ranging from 0.5 to 200 µg/mL). The final DMSO concentration in all wells should be kept constant and at a non-inhibitory level (e.g., ≤1%).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the diluted bacterial inoculum.
-
Add 100 µL of the respective compound dilution to the wells.
-
Include a positive control (e.g., Bismerthiazol) and a negative control (NB medium with DMSO but without any test compound).
-
Incubate the microplate at 28°C for 24-48 hours with continuous shaking.
-
-
Data Analysis:
-
Measure the optical density at 600 nm (OD600) of each well using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(OD_control - OD_treated) / OD_control] * 100
-
Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Protective and Curative Efficacy Assay in Rice
This protocol provides a general framework for assessing the protective and curative effects of this compound against bacterial blight in rice plants under greenhouse conditions.
a. Materials and Reagents:
-
This compound (Compound 6q)
-
Rice seedlings (a susceptible variety, e.g., 'Nipponbare' or 'IR24') at the 4-5 leaf stage
-
Xanthomonas oryzae pv. oryzae inoculum (10^8 CFU/mL)
-
Surfactant (e.g., Tween-20)
-
Sterile scissors or needles
-
Spray bottles
b. Protocol for Protective Activity:
-
Prepare a solution of Compound 6q at the desired concentration (e.g., 200 µg/mL) in sterile water containing a surfactant (e.g., 0.1% Tween-20).
-
Spray the rice seedlings with the compound solution until the leaves are thoroughly wetted.
-
Allow the treated plants to air-dry.
-
After 24 hours, inoculate the uppermost fully expanded leaves by the leaf-clipping method: dip sterile scissors into the Xoo inoculum and cut the leaf tips (about 2-3 cm).[6]
-
Maintain the plants in a high-humidity environment ( >90%) at 28-30°C.
-
After 14 days, measure the lesion length on the inoculated leaves.
-
Calculate the protective effect using the formula: Protective Effect (%) = [(Lesion Length_control - Lesion Length_treated) / Lesion Length_control] * 100
c. Protocol for Curative Activity:
-
Inoculate the uppermost fully expanded leaves of rice seedlings using the leaf-clipping method as described above.
-
After 24 hours of incubation in a high-humidity environment, spray the inoculated plants with the Compound 6q solution.
-
Return the plants to the greenhouse.
-
After 14 days post-inoculation, measure the lesion length.
-
Calculate the curative effect using the formula: Curative Effect (%) = [(Lesion Length_control - Lesion Length_treated) / Lesion Length_control] * 100
Visualizations
Caption: Proposed mechanism of action for 1,3,4-oxadiazole derivatives.
Caption: Workflow for the in vitro antibacterial activity assay.
References
Application Notes and Protocols for "Antibacterial Agent 66" Delivery Systems in Plant Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial leaf blight (BLB), caused by the bacterium Xanthomonas oryzae pv. oryzae (Xoo), is a devastating disease affecting rice production worldwide. "Antibacterial agent 66," also known as Compound 6q, is a promising trifluoromethylpyridine 1,3,4-oxadiazole derivative that has demonstrated significant activity against Xoo. To enhance its efficacy and enable practical application in agricultural settings, the development of effective delivery systems is crucial. These application notes provide a comprehensive overview of potential delivery strategies, detailed experimental protocols for formulation and testing, and an exploration of the underlying plant immune responses.
The focus of these notes is on leveraging nanoparticle-based delivery systems. Nanoparticles offer several advantages for the delivery of agrochemicals, including improved solubility of poorly soluble compounds, protection of the active ingredient from environmental degradation, and controlled release, which can lead to reduced application frequency and lower environmental impact.
Properties of this compound (Compound 6q)
| Property | Description |
| Chemical Class | Trifluoromethylpyridine 1,3,4-oxadiazole derivative |
| Target Pathogen | Xanthomonas oryzae pv. oryzae (Xoo) |
| Mechanism of Action | While the precise mechanism is still under investigation, many 1,3,4-oxadiazole derivatives are known to exhibit a range of biological activities, including antibacterial effects.[1][2][3][4][5] Trifluoromethylpyridine moieties are common in modern agrochemicals and are known to enhance the biological activity of molecules.[6][7][8][9][10] |
Nanoparticle-Based Delivery Systems
The encapsulation of "this compound" in nanoparticles is a promising approach for its application in rice paddies. Various types of nanoparticles have been explored for the delivery of pesticides and other agrochemicals.
3.1. Types of Nanoparticles for Agricultural Applications
-
Polymeric Nanoparticles: Biodegradable polymers such as chitosan and polylactic-co-glycolic acid (PLGA) can be used to encapsulate active ingredients, offering controlled release and good biocompatibility.
-
Inorganic Nanoparticles: Materials like silica, zinc oxide, and silver nanoparticles have been investigated for their antimicrobial properties and as carriers for other active compounds. Mesoporous silica nanoparticles (MSNs) are particularly interesting due to their high surface area and tunable pore size, which allows for high loading capacities and controlled release kinetics.[11][12]
-
Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range can improve the solubility and stability of hydrophobic compounds like "this compound."
3.2. Quantitative Data on Nanoparticle-Based Pesticide Delivery Systems
The following table summarizes representative quantitative data for nanoparticle-based delivery systems for pesticides. While this data is not specific to "this compound," it provides a useful reference for expected performance.
| Nanoparticle System | Pesticide | Loading Capacity (%) | Encapsulation Efficiency (%) | Key Findings |
| Mesoporous Silica Nanoparticles (MSNs) of varying sizes | Pyraoxystrobin | Loading content increased with particle size. | Not specified | Smaller nanoparticles (15 nm) were more easily absorbed and transported in cucumber plants compared to larger ones (100 and 200 nm).[11][12] |
| Carboxymethyl-chitosan-modified Metal-Organic Frameworks (MOFs) | Dinotefuran | 24.5 | Not specified | The system exhibited pH-sensitive release and provided protection against photolysis.[13] |
| Zein Nanoparticles | Geraniol and R-citronellal | Not specified | >90 | Showed high stability and protection against UV radiation.[14] |
Experimental Protocols
4.1. Protocol for Synthesis of Silver Nanoparticles (AgNPs) and Loading of this compound
This protocol describes a common method for the green synthesis of silver nanoparticles using a plant extract as a reducing and capping agent, followed by the loading of the antibacterial agent.
Materials:
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Plant extract (e.g., from leaves of a suitable plant, prepared by boiling in deionized water and filtering)
-
"this compound" (Compound 6q)
-
Stirring plate and magnetic stirrer
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Plant Extract:
-
Wash fresh plant leaves thoroughly with deionized water.
-
Boil a known weight of leaves in a specific volume of deionized water for 20-30 minutes.
-
Allow the extract to cool and filter it through Whatman No. 1 filter paper.
-
-
Synthesis of Silver Nanoparticles:
-
Add a specific volume of the plant extract to an aqueous solution of silver nitrate (e.g., 1 mM) under constant stirring.
-
Observe the color change of the solution, which indicates the formation of AgNPs.
-
Continue stirring for a specified time (e.g., 2-4 hours) at room temperature.
-
Monitor the formation of AgNPs by measuring the UV-Vis spectrum of the solution (typically a peak between 400-450 nm).
-
-
Loading of this compound:
-
Dissolve a known concentration of "this compound" in a suitable solvent.
-
Add the solution of "this compound" to the synthesized AgNP suspension.
-
Stir the mixture for an extended period (e.g., 24 hours) to allow for the adsorption of the agent onto the nanoparticles.
-
Centrifuge the suspension to separate the loaded nanoparticles from the supernatant.
-
Collect the supernatant to determine the amount of unloaded "this compound" using a spectrophotometer, which allows for the calculation of loading efficiency.
-
Wash the loaded nanoparticles with deionized water and resuspend them for application.
-
4.2. Protocol for In Vitro Efficacy Testing against Xanthomonas oryzae pv. oryzae
Materials:
-
Culture of Xanthomonas oryzae pv. oryzae (Xoo)
-
Nutrient agar plates
-
Sterile paper discs
-
Suspension of "this compound"-loaded nanoparticles
-
Control solutions (unloaded nanoparticles, free "this compound," sterile water)
-
Incubator
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial suspension of Xoo in sterile saline.
-
Spread the bacterial suspension evenly over the surface of nutrient agar plates to create a bacterial lawn.
-
-
Application of Treatments:
-
Impregnate sterile paper discs with the "this compound"-loaded nanoparticle suspension at different concentrations.
-
Also, prepare discs with the control solutions.
-
Place the discs on the surface of the inoculated agar plates.
-
-
Incubation and Observation:
-
Incubate the plates at an optimal temperature for Xoo growth (e.g., 28°C) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates higher antibacterial activity.
-
4.3. Protocol for In Vivo Efficacy Testing on Rice Plants
Materials:
-
Rice seedlings (a susceptible variety)
-
Culture of Xanthomonas oryzae pv. oryzae
-
Suspension of "this compound"-loaded nanoparticles
-
Control solutions
-
Spray bottles
-
Greenhouse or controlled environment chamber
Procedure:
-
Plant Growth and Inoculation:
-
Grow rice seedlings to a suitable stage (e.g., 3-4 leaf stage).
-
Inoculate the plants with a suspension of Xoo using a method such as leaf clipping or spraying.
-
-
Application of Treatments:
-
After a set period post-inoculation (e.g., 24 hours for curative treatment) or before inoculation (for protective treatment), spray the rice plants with the "this compound"-loaded nanoparticle suspension.
-
Spray control groups with unloaded nanoparticles, free "this compound," and sterile water.
-
-
Evaluation of Disease Severity:
-
Maintain the plants in a controlled environment with high humidity to promote disease development.
-
After a specific incubation period (e.g., 14-21 days), assess the disease severity by measuring the lesion length on the leaves.
-
Calculate the percentage of disease reduction for each treatment compared to the water-sprayed control.
-
Plant Immune Response to Xanthomonas oryzae pv. oryzae
Understanding the plant's innate immune system is crucial for developing effective disease control strategies. Plants have a two-tiered immune system to defend against pathogens like Xoo.[15][16][17][18][19][20][21]
-
PAMP-Triggered Immunity (PTI): The first line of defense is initiated when plant cell surface receptors, known as Pattern Recognition Receptors (PRRs), recognize conserved molecular patterns from the pathogen, called Pathogen-Associated Molecular Patterns (PAMPs).[15][18][21] In the case of Xoo, PAMPs can include molecules like flagellin and peptidoglycan from the bacterial cell wall. This recognition triggers a signaling cascade that leads to basal defense responses, such as the production of reactive oxygen species (ROS) and the reinforcement of the plant cell wall.[22]
-
Effector-Triggered Immunity (ETI): To overcome PTI, successful pathogens like Xoo use a type III secretion system to inject effector proteins directly into the plant cell.[23] These effectors can suppress PTI and promote bacterial growth.[24] However, plants have evolved intracellular resistance (R) proteins that can recognize specific pathogen effectors.[16][17] This recognition triggers a more rapid and robust defense response known as Effector-Triggered Immunity (ETI), which often includes a hypersensitive response (a form of programmed cell death at the infection site) to limit the spread of the pathogen.[19]
The application of "this compound" is intended to directly inhibit or kill the Xoo bacteria, thereby preventing them from overcoming the plant's PTI and establishing a successful infection. By reducing the bacterial population, the delivery system helps to ensure that the plant's innate immune responses are sufficient to ward off the disease.
Hormonal Signaling in Rice Defense:
The phytohormones salicylic acid (SA) and jasmonic acid (JA) are key regulators of plant defense. In rice, both SA and JA signaling pathways can be activated to induce resistance against Xoo, and they appear to activate a common defense system.[25][26][27][28][29] This is in contrast to some other plant species where these two pathways are often antagonistic.
Visualizations
Caption: Experimental workflow for the development and testing of "this compound" loaded nanoparticles.
Caption: Plant immune response in rice to Xanthomonas oryzae pv. oryzae infection.
References
- 1. doaj.org [doaj.org]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Size Effect of Mesoporous Silica Nanoparticles on Pesticide Loading, Release, and Delivery in Cucumber Plants [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Multifunctional Nanoparticles and Nanopesticides in Agricultural Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eco-Efficient Systems Based on Nanocarriers for the Controlled Release of Fertilizers and Pesticides: Toward Smart Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Non-TAL Effectors From Xanthomonas oryzae pv. oryzae Suppress Peptidoglycan-Triggered MAPK Activation in Rice [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Non-TAL Effectors From Xanthomonas oryzae pv. oryzae Suppress Peptidoglycan-Triggered MAPK Activation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. PTI AND ETI | PDF [slideshare.net]
- 22. Press Release:Press Information Bureau [pib.gov.in]
- 23. Plant immunity: Rice XA21-mediated resistance to bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Jasmonic acid and salicylic acid activate a common defense system in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Jasmonic acid and salicylic acid activate a common defense system in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
- 29. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Spectroscopic Analysis of Compound 6q
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "Compound 6q" has been applied to various distinct molecules across numerous research publications, each with unique chemical structures and biological activities. These include potential antitubercular agents, MRSA inhibitors, and anticancer compounds. Due to this variability, this document will focus on a specific, well-characterized example of a "Compound 6q"—a 2-(amino)quinazolin-4(3H)-one derivative identified as a potential inhibitor of Methicillin-Resistant Staphylococcus aureus (MRSA). The comprehensive spectroscopic data available for this particular molecule makes it an excellent case study for outlining analytical protocols.
Compound Information
-
Compound Name: 7-Chloro-2-((2,4-difluorophenyl)amino)quinazolin-4(3H)-one
-
Molecular Formula: C₁₄H₈ClF₂N₃O
-
Appearance: Yellow solid[1]
-
Biological Activity: Potential inhibitor of Methicillin-Resistant Staphylococcus aureus (MRSA)[1]
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this specific Compound 6q.
| Analysis Type | Instrumentation | Observed Data | Reference |
| Melting Point | Not specified | >300 °C | [1] |
| ¹H NMR | 400 MHz, in (CD₃)₂SO | δ 11.04 (s, 1H), 9.10 (s, 1H), 7.93 (d, J = 8.4 Hz, 1H), 7.56–7.36 (m, 3H), 7.25 (dd, J = 8.5, 2.2 Hz, 1H), 6.84 (tt, J = 9.3, 2.4 Hz, 1H) | [1] |
| ¹³C NMR | 100 MHz, in (CD₃)₂SO | δ 163.70 (d, J(C-F) = 15.6 Hz), 161.29 (d, J(C-F) = 15.5 Hz), 160.90, 150.59, 147.89, 141.31 (t, J(C-F) = 14.0 Hz), 139.18, 127.82, 124.66, 123.81, 117.44, 102.27 (d, J(C-F) = 29.6 Hz), 97.60 (t, J(C-F) = 26.2 Hz) | [1] |
| High-Resolution Mass Spectrometry (HRMS) | EI | m/z: [M]⁺ calcd for C₁₄H₈ClF₂N₃O: 307.0324; found: 307.0328 | [1] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the atomic-resolution structure of small molecules.[2]
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of Compound 6q.
Materials:
-
Compound 6q sample (~5-10 mg)
-
Deuterated dimethyl sulfoxide ((CD₃)₂SO or DMSO-d₆)
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Compound 6q and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Vortex or sonicate the vial to ensure the compound is fully dissolved.
-
Using a pipette, transfer the solution into an NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least five times the longest T1 relaxation time to ensure accurate integration for quantitative analysis.[3]
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum. This often requires a longer acquisition time than ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is typically referenced at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[1]
-
Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, coupling constants, and multiplicities to assign protons to the molecular structure.
-
Analyze the chemical shifts in the ¹³C spectrum to assign carbons.
-
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass and elemental composition.[4][5][6]
Objective: To determine the accurate mass and confirm the elemental formula of Compound 6q.
Materials:
-
Compound 6q sample (~1 mg)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Vials and syringes
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of Compound 6q (typically in the range of 1 µg/mL to 10 µg/mL) in a suitable volatile solvent.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
-
Instrument Setup and Data Acquisition:
-
Select the appropriate ionization method. The reference data for Compound 6q was obtained using Electron Ionization (EI).[1] Electrospray Ionization (ESI) is another common technique for such molecules.
-
Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Introduce the sample into the mass spectrometer. For EI, the sample is typically heated to a vapor state before ionization.[4]
-
Acquire the mass spectrum in the desired mass range, ensuring the expected molecular ion peak is included.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Compare the experimentally measured m/z value of the molecular ion to the theoretical m/z value calculated for the proposed elemental formula (C₁₄H₈ClF₂N₃O).
-
The difference between the measured and theoretical mass should be within a few parts per million (ppm) to confirm the elemental composition.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like Compound 6q.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of Compound 6q.
Hypothetical Signaling Pathway
Quinazolinone derivatives are known to act as inhibitors of various enzymes, such as kinases. The diagram below illustrates a hypothetical signaling pathway where Compound 6q could act as a kinase inhibitor, a common mechanism for antibacterial and anticancer agents.
Caption: Hypothetical inhibition of a bacterial kinase signaling pathway by Compound 6q.
References
- 1. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Antibacterial Agent 66 in Controlling Plant Bacterial Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 66, also identified as compound 6q, is a novel synthetic molecule belonging to the class of trifluoromethylpyridine 1,3,4-oxadiazole derivatives.[1][2][3] This compound has demonstrated significant potential as a bactericidal agent for controlling plant diseases, particularly bacterial leaf blight of rice caused by Xanthomonas oryzae pv. oryzae (Xoo).[1][2][4][5] These application notes provide a comprehensive overview of its known antibacterial activity and detailed protocols for its evaluation, intended to guide researchers in further studies and potential development as a plant protection product.
Chemical Identity
| Identifier | Description |
| Common Name | This compound, Compound 6q |
| Chemical Class | Trifluoromethylpyridine 1,3,4-oxadiazole derivative |
| Molecular Target(s) | The specific molecular target and mechanism of action have not been fully elucidated. |
| Primary Indication | Control of bacterial leaf blight in rice caused by Xanthomonas oryzae pv. oryzae (Xoo). |
In Vitro Antibacterial Efficacy
This compound has shown potent and specific activity against Xanthomonas oryzae pv. oryzae in laboratory-based assays. Its efficacy is significantly higher than that of some commercially available bactericides.
Table 1: In Vitro Efficacy of this compound against Xanthomonas oryzae pv. oryzae (Xoo)
| Compound | Target Pathogen | EC₅₀ (µg/mL) |
| This compound (Compound 6q) | Xanthomonas oryzae pv. oryzae (Xoo) | 7.2 [1][2][3] |
| Bismerthiazol (Commercial Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 57.2[1] |
| Thiodiazole Copper (Commercial Control) | Xanthomonas oryzae pv. oryzae (Xoo) | Not reported for Xoo in the primary study, but showed an EC₅₀ of 97.2 µg/mL against Ralstonia solanacearum and 35.3 µg/mL against Xanthomonas axonopodis pv. citri.[1] |
EC₅₀ (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Protocol 1: In Vitro Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method to determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Materials:
-
This compound
-
Xanthomonas oryzae pv. oryzae (Xoo) culture
-
Nutrient Broth (NB) medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator shaker
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture Xoo in Nutrient Broth at 28°C with shaking until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension with sterile NB to a final concentration of approximately 10⁶ CFU/mL.
-
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in NB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria and NB without the agent) and a negative control (NB only).
-
Incubate the plate at 28°C for 24-48 hours with shaking.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.
-
Protocol 2: In Planta Efficacy Assessment against Bacterial Leaf Blight of Rice
This protocol describes a method to evaluate the protective and curative efficacy of this compound on rice plants.
Materials:
-
Rice plants (a susceptible variety, e.g., 'Nipponbare') at the tillering stage.
-
Xanthomonas oryzae pv. oryzae (Xoo) suspension (10⁸ CFU/mL).
-
This compound formulated for spray application.
-
Sterile needles or scissors.
-
Humid chamber or greenhouse with controlled humidity.
Procedure:
A. Protective Efficacy:
-
Spray rice plants with different concentrations of the formulated this compound until runoff.
-
Control plants should be sprayed with the formulation blank (without the active ingredient).
-
Allow the plants to dry for 24 hours.
-
Inoculate the treated leaves by the leaf-clipping method: dip sterile scissors into the Xoo suspension and cut the tips of the upper leaves.
-
Place the inoculated plants in a high-humidity environment ( >90%) for 24-48 hours to promote infection.
-
Maintain the plants in a greenhouse and observe for disease development.
B. Curative Efficacy:
-
Inoculate rice plants with Xoo using the leaf-clipping method as described above.
-
After 24 hours of inoculation, spray the plants with different concentrations of the formulated this compound.
-
Maintain the plants in a greenhouse.
Data Collection and Analysis:
-
After 14-21 days, measure the lesion length on the inoculated leaves.
-
Calculate the percentage of disease control using the following formula:
-
Protective/Curative Effect (%) = [(Lesion length in control - Lesion length in treatment) / Lesion length in control] x 100
-
-
Data should be statistically analyzed to determine significant differences between treatments.
Visualizations
Experimental Workflow for In Planta Efficacy Testing
References
Troubleshooting & Optimization
Technical Support Center: Synthesis Yield Optimization of Antibacterial Agent 66
Welcome to the technical support center for the synthesis of Antibacterial Agent 66. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of this potent antibacterial compound.
Overview of the Synthesis
The synthesis of this compound is a two-step process. The first step is a Gould-Jacobs reaction to form the core quinolone scaffold, followed by a nucleophilic aromatic substitution (SNAr) to introduce the final functional group.[1][2] Careful control of reaction parameters in both steps is crucial for achieving high yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Step 1: Gould-Jacobs Reaction
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is the yield of the quinolone intermediate (Step 1) low? | 1. Incomplete reaction. 2. Degradation of product at high temperatures. 3. Sub-optimal reaction time. | 1. Ensure the reaction is heated to the recommended temperature of 250 °C to facilitate the intramolecular cyclization.[3] 2. Avoid prolonged heating, as this can lead to product degradation.[3] 3. Optimize the reaction time. A time-course study (e.g., 5, 10, 15, 20 minutes) can help determine the optimal duration for cyclization.[3] |
| How can I minimize the formation of the acyclic intermediate? | Insufficient temperature or reaction time for the cyclization to occur. | The Gould-Jacobs reaction proceeds through an intermediate that requires high temperatures for intramolecular cyclization.[3] Increasing the reaction temperature to 300 °C for a shorter duration (e.g., 5 minutes) has been shown to improve the yield of the cyclized product.[3] |
| The product from Step 1 is difficult to purify. What can I do? | Presence of unreacted starting materials or the acyclic intermediate. | The precipitated product can be washed with a cold solvent like acetonitrile to remove unreacted starting materials and the more soluble intermediate.[3] |
Step 2: Nucleophilic Aromatic Substitution (SNAr)
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is the SNAr reaction (Step 2) slow or incomplete? | 1. Insufficient activation of the aromatic ring. 2. Poor leaving group. 3. Low reaction temperature. | 1. The aromatic ring must have electron-withdrawing groups positioned ortho or para to the leaving group to facilitate nucleophilic attack.[4][5] 2. Ensure a good leaving group, such as a halide, is used.[4] 3. Gently heating the reaction mixture can increase the reaction rate. |
| How can I avoid side reactions during the SNAr step? | The nucleophile is reacting at an undesired position. | The regioselectivity of the SNAr reaction is dictated by the position of electron-withdrawing groups.[5] Ensure your quinolone intermediate has the correct substitution pattern to direct the incoming nucleophile to the desired position. |
| The final product is impure. What are the likely contaminants? | Unreacted quinolone intermediate or byproducts from side reactions. | Purification by column chromatography or recrystallization may be necessary to obtain the final product with high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Gould-Jacobs reaction in Step 1?
A1: The Gould-Jacobs reaction requires high temperatures for the thermal intramolecular cyclization.[3] A temperature of 250 °C is a good starting point. However, studies have shown that increasing the temperature to 300 °C while decreasing the reaction time to 5 minutes can lead to a higher yield of the desired quinoline product.[3]
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both reaction steps. For more detailed analysis, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used to identify the starting materials, intermediates, and products.[3]
Q3: Are there any specific safety precautions I should take?
A3: Yes. The Gould-Jacobs reaction is performed at high temperatures and can generate high pressure.[3] It is essential to use appropriate high-pressure reaction vessels and conduct the reaction in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: Can microwave synthesis be used for the Gould-Jacobs reaction?
A4: Yes, microwave heating can significantly shorten reaction times and improve yields for the Gould-Jacobs reaction by allowing for rapid heating to high temperatures.[3]
Q5: What factors are critical for a successful SNAr reaction in Step 2?
A5: A successful SNAr reaction depends on having an electron-deficient aromatic ring, a good leaving group (like a halide), and a potent nucleophile.[4][5] The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex.[5]
Data Presentation: Yield Optimization
The following tables summarize the impact of various reaction parameters on the yield of the two-step synthesis of this compound.
Table 1: Optimization of Gould-Jacobs Reaction (Step 1)
| Entry | Temperature (°C) | Time (min) | Yield of Quinolone Intermediate (%) |
| 1 | 250 | 15 | 35 |
| 2 | 250 | 30 | 32 |
| 3 | 300 | 5 | 47 |
| 4 | 300 | 10 | 28 |
Data is based on a representative Gould-Jacobs reaction and illustrates general trends.[3]
Table 2: Optimization of SNAr Reaction (Step 2)
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 1 | DMF | 80 | 12 | 75 |
| 2 | DMSO | 80 | 12 | 82 |
| 3 | NMP | 100 | 8 | 88 |
| 4 | NMP | 120 | 6 | 85 |
Data is hypothetical and represents typical optimization trends for SNAr reactions.
Experimental Protocols
Step 1: Synthesis of the Quinolone Intermediate via Gould-Jacobs Reaction
-
To a high-pressure reaction vial equipped with a magnetic stir bar, add the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).
-
Seal the vial and heat the mixture to 250 °C for 15 minutes with vigorous stirring.
-
Allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration and washed with cold acetonitrile.
-
The solid is dried under vacuum to yield the quinolone intermediate.
Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
-
In a round-bottom flask, dissolve the quinolone intermediate (1.0 eq) in N-Methyl-2-pyrrolidone (NMP).
-
Add the appropriate nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Gould-Jacobs reaction.
References
Improving the stability of "Antibacterial agent 66" formulation
Technical Support Center: "Antibacterial Agent 66" Formulation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers and formulation scientists in overcoming common stability challenges encountered with "this compound."
Frequently Asked Questions (FAQs)
Q1: Why does my "this compound" solution turn yellow and lose potency after preparation?
A1: "this compound" is susceptible to both oxidative and photodegradation. The yellow discoloration is often indicative of the formation of oxidative degradants. This process can be accelerated by exposure to ambient light and the presence of dissolved oxygen in the formulation. To mitigate this, it is recommended to prepare solutions fresh, use de-gassed solvents, and protect the formulation from light by using amber vials or covering containers with aluminum foil.
Q2: I'm observing precipitation of "this compound" when I try to create an aqueous solution for my experiments. What is causing this?
A2: "this compound" has low intrinsic aqueous solubility (approximately 0.1 mg/mL in water at neutral pH). Precipitation typically occurs when the concentration exceeds its solubility limit in the chosen solvent system. The solubility is also highly pH-dependent.
Q3: Can I use standard buffers like PBS for my "this compound" formulation?
A3: Caution is advised when using phosphate-buffered saline (PBS). Phosphate ions can sometimes interact with "this compound" and may affect its stability. It is recommended to evaluate alternative buffering agents such as citrate or acetate to find the optimal pH and buffer system for your specific formulation needs.
Q4: What is the optimal pH range for formulating "this compound"?
A4: "this compound" exhibits maximum stability in a slightly acidic pH range, typically between 4.5 and 5.5. In this range, both solubility and stability are optimized. Solutions with a pH above 6.0 tend to show increased degradation rates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Solution | Poor solubility of "this compound." | - Adjust the pH of the solution to between 4.5 and 5.5. - Incorporate a solubilizing agent. See Table 1 for a comparison of common solubilizers. - Consider using a co-solvent system (e.g., with propylene glycol or ethanol), but verify compatibility. |
| Discoloration (Yellowing) and Potency Loss | Oxidative and/or photodegradation. | - Prepare the formulation under an inert gas (e.g., nitrogen) to displace oxygen. - Add an antioxidant such as L-cysteine or sodium metabisulfite. Refer to Table 2 for data on antioxidant effectiveness. - Protect the formulation from light at all stages of preparation and storage by using amber vials or light-blocking covers. |
| Inconsistent Results in Biological Assays | Degradation of the agent in the assay medium. | - Ensure the pH of the cell culture or assay medium is within the stable range for "this compound." - Prepare stock solutions at a high concentration in a stable vehicle and dilute them into the assay medium immediately before use. |
| Cloudiness After Adding Excipients | Incompatibility between "this compound" and the excipient. | - Perform compatibility studies with individual excipients. - Assess the impact of each excipient on the clarity and potency of the formulation over time. |
Data on Formulation Strategies
Table 1: Effect of Solubilizing Agents on "this compound" Solubility
| Solubilizing Agent (at 5% w/v) | Achieved Solubility (mg/mL) at pH 5.0 | Appearance |
| None (Control) | 0.1 | Suspension |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 2.5 | Clear Solution |
| Polysorbate 80 | 1.2 | Clear Solution |
| Solutol® HS 15 | 1.8 | Clear Solution |
Table 2: Impact of Antioxidants on the Stability of "this compound" Solution (1 mg/mL, pH 5.0) after 24h at 40°C
| Antioxidant (at 0.1% w/v) | Remaining Potency (%) | Color Change |
| None (Control) | 85.2% | Noticeable Yellowing |
| L-cysteine | 98.5% | No significant change |
| Sodium Metabisulfite | 97.9% | No significant change |
| Ascorbic Acid | 92.1% | Slight Yellowing |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Potency Assessment
This protocol outlines a standard method for determining the concentration and purity of "this compound."
-
Mobile Phase: Prepare a solution of 70% Acetonitrile and 30% Water (containing 0.1% formic acid).
-
Column: Use a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength of 295 nm.
-
Injection Volume: Inject 10 µL of the sample.
-
Standard Preparation: Prepare a standard curve using known concentrations of "this compound" in the mobile phase.
-
Sample Preparation: Dilute the formulation samples with the mobile phase to fall within the range of the standard curve.
-
Analysis: The retention time for "this compound" is typically around 4.2 minutes. Calculate the concentration based on the peak area relative to the standard curve.
Protocol 2: Forced Degradation Study Workflow
This study is designed to identify potential degradation pathways and inform stabilization strategies.
-
Prepare Stock Solution: Create a 1 mg/mL solution of "this compound" in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose to Stress Conditions: Aliquot the stock solution and expose it to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 2 hours.
-
Thermal: 80°C for 24 hours (in a protected, dark environment).
-
Photolytic: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Neutralize Samples: After exposure, neutralize the acidic and basic samples.
-
Analyze Samples: Analyze all samples, including an unstressed control, using the HPLC method described in Protocol 1 to determine the percentage of degradation and identify any new peaks corresponding to degradants.
Visualizations
Technical Support Center: Overcoming Resistance to Trifluoromethylpyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethylpyridine derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to trifluoromethylpyridine-containing kinase inhibitors like sorafenib and regorafenib?
A1: Acquired resistance to trifluoromethylpyridine-containing kinase inhibitors, such as sorafenib and regorafenib, is a significant challenge in cancer therapy. The primary mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibitory effects of the drug. The most frequently observed pathways are:
-
PI3K/Akt/mTOR Pathway: Upregulation of this pathway can promote cell survival and proliferation despite the inhibition of the primary target kinase.[1][2][3] Studies have shown that sorafenib-resistant hepatocellular carcinoma (HCC) cells exhibit increased levels of phosphorylated Akt.[4]
-
MAPK/ERK Pathway: Reactivation of the MAPK/ERK pathway, often through mutations in downstream components or upregulation of receptor tyrosine kinases (RTKs), can restore proliferative signaling.[5][6]
-
JAK/STAT Pathway: Activation of the JAK/STAT pathway has also been implicated in acquired resistance to sorafenib in HCC.[1][2]
-
-
Epithelial-Mesenchymal Transition (EMT): This process allows cancer cells to acquire a more migratory and invasive phenotype, which has been linked to drug resistance.[1][2][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can actively pump the drug out of the cancer cells, reducing its intracellular concentration and efficacy.[8]
-
Alterations in the Drug Target: Mutations in the target kinase can prevent the drug from binding effectively, thereby rendering it ineffective.[5][9]
Q2: How can I overcome resistance to trifluoromethylpyridine derivatives in my cancer cell line models?
A2: Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining the trifluoromethylpyridine derivative with an inhibitor of a key resistance pathway is a common and often effective approach. For example:
-
BRAF/MEK Inhibition: In BRAF-mutant melanoma, combining a BRAF inhibitor (many of which contain a trifluoromethylpyridine moiety) with a MEK inhibitor has been shown to overcome or delay the onset of resistance.[5][10][11][12][13]
-
Targeting Bypass Pathways: If resistance is mediated by the activation of the PI3K/Akt pathway, combining the primary drug with a PI3K or Akt inhibitor may restore sensitivity.[11]
-
-
Development of Next-Generation Inhibitors: Synthesizing novel derivatives with improved binding affinity or the ability to inhibit mutated forms of the target kinase is another strategy.
-
Targeting the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance.[14][15][16] Strategies that modulate the microenvironment, such as targeting angiogenesis or immune checkpoints, may enhance the efficacy of trifluoromethylpyridine derivatives.
Q3: Where can I find protocols for generating drug-resistant cell lines to study trifluoromethylpyridine derivatives?
A3: A detailed protocol for generating drug-resistant cancer cell lines is provided in the "Experimental Protocols" section of this guide. The general principle involves continuous or intermittent exposure of the parental cell line to gradually increasing concentrations of the drug over a prolonged period.[6][7][17][18][19][20][21]
Troubleshooting Guides
Problem 1: My trifluoromethylpyridine derivative is losing its effectiveness in my long-term cell culture experiments.
-
Possible Cause: The cancer cells may be developing acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or Crystal Violet assay) to compare the IC50 value of your compound in the current cell line to that of the original, sensitive parental cell line. An increase in the IC50 value indicates the development of resistance.
-
Investigate the Mechanism:
-
Western Blot Analysis: Probe for the activation of key bypass signaling pathways such as p-Akt, p-ERK, and p-STAT3.
-
Gene Expression Analysis: Use qPCR or RNA-seq to check for the upregulation of genes encoding drug efflux pumps (e.g., ABCB1, ABCG2).
-
Sequencing: Sequence the target kinase to identify potential resistance mutations.
-
-
Implement a Strategy to Overcome Resistance: Based on your findings, consider applying a combination therapy approach as outlined in FAQ 2.
-
Problem 2: I am not observing a synergistic effect when I combine my trifluoromethylpyridine derivative with another inhibitor.
-
Possible Cause: The combination may not be synergistic under the tested conditions, or the experimental design and data analysis may need optimization.
-
Troubleshooting Steps:
-
Review Experimental Design:
-
Dose Range: Ensure that the concentration ranges for both drugs cover their individual IC50 values.
-
Combination Ratios: Test multiple fixed-ratio combinations of the two drugs.
-
-
Refine Data Analysis:
-
Use Appropriate Synergy Models: Employ established methods like the Chou-Talalay method to calculate a Combination Index (CI) or use isobologram analysis. A CI value less than 1 indicates synergy.[10][22][23][24][25]
-
Software Tools: Utilize software like CompuSyn to automate the calculation of synergy scores.
-
-
Consider the Mechanism of Action: The lack of synergy might indicate that the two drugs do not target complementary pathways or that the resistance mechanism is not addressed by the combination.
-
Data Presentation
Table 1: IC50 Values of Sorafenib in Sensitive and Resistant Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance | Reference |
| Huh7 | 1.9 - 11.03 | >10 | >1-5 | [4][26][27][28] |
| Hep3B | 3.0 - 3.7 | >5 | >1.4 | [25][26][27] |
| HepG2 | 3.2 - 7.10 | - | - | [4][26][28] |
| SNU-449 | 8.3 | >10 | >1.2 | [25] |
Table 2: IC50 Values of Regorafenib in Colorectal Cancer (CRC) Cell Lines
| Cell Line | IC50 (µM) | Mutational Status | Reference |
| SW48 | >5 | Quadruple Wild-Type | [29] |
| GEO | >5 | KRAS G12V | [29] |
| HT29 | 3.3 | BRAF V600E | [30] |
| SW480 | >5 | KRAS G12V | [29] |
| SW620 | 0.97 | KRAS G12V | [30] |
| HCT-116 | >5 | KRAS G13D | [29] |
| Colo-205 | 3.27 | BRAF V600E | [30] |
| S1-M1-80 (Mitoxantrone-Resistant) | - | - | [31] |
| S1 (Parental) | - | - | [31] |
Table 3: Combination Index (CI) for BRAF and MEK Inhibitor Combinations in BRAF-Mutant Melanoma
| BRAF Inhibitor | MEK Inhibitor | Cell Line | Combination Index (CI) | Synergy Level | Reference |
| Dabrafenib | Trametinib | A375 | <1 | Synergistic | [11][32] |
| Vemurafenib | Cobimetinib | A375 | <1 | Synergistic | [32] |
| Encorafenib | Binimetinib | BRAF V600-mutant melanoma | <1 | Synergistic | [11] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line[8][18][19][20][21][22]
This protocol describes a method for generating a cancer cell line with acquired resistance to a trifluoromethylpyridine derivative.
Materials:
-
Parental cancer cell line of interest
-
Trifluoromethylpyridine derivative (e.g., sorafenib, regorafenib)
-
Complete cell culture medium
-
DMSO (for drug stock solution)
-
96-well plates
-
Cell culture flasks
-
Cell counting kit (e.g., MTT, CCK-8) or Crystal Violet staining solution
-
Microplate reader
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the trifluoromethylpyridine derivative for 48-72 hours.
-
Determine the cell viability using an MTT or Crystal Violet assay.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
-
Induction of Resistance:
-
Method A: Stepwise Increase in Concentration:
-
Culture the parental cells in a medium containing the trifluoromethylpyridine derivative at a concentration equal to the IC10 or IC20.
-
Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), increase the drug concentration by 1.5 to 2-fold.
-
Repeat this process of gradually increasing the drug concentration over several months.
-
-
Method B: Pulse Treatment:
-
Treat the parental cells with the drug at its IC50 concentration for a short period (e.g., 4-6 hours).
-
Remove the drug-containing medium and replace it with fresh, drug-free medium.
-
Allow the cells to recover and reach 70-80% confluency.
-
Repeat this pulse treatment for multiple cycles.
-
-
-
Confirmation and Maintenance of Resistance:
-
After several months of selection, determine the IC50 of the selected cell population. A significant increase in the IC50 value compared to the parental cell line confirms the establishment of a resistant cell line.
-
To maintain the resistant phenotype, continuously culture the resistant cells in a medium containing a maintenance concentration of the drug (typically the IC20-IC50 of the parental line).
-
Protocol 2: Cell Viability Assessment using Crystal Violet Assay[1][2][3][6][18]
Materials:
-
Cells seeded in a 96-well plate
-
Phosphate-buffered saline (PBS)
-
Methanol (100%)
-
Crystal Violet solution (0.1% w/v in water)
-
10% Acetic acid or 1% SDS solution for solubilization
Procedure:
-
After drug treatment, carefully remove the culture medium from the wells.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature.
-
Remove the methanol and let the plate air dry completely.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 10-20 minutes at room temperature.
-
Wash the plate with tap water until the water runs clear.
-
Air dry the plate completely.
-
Solubilize the stained cells by adding 100 µL of 10% acetic acid or 1% SDS to each well and incubate on a shaker for 15 minutes.
-
Measure the absorbance at 570-590 nm using a microplate reader.
Protocol 3: Assessment of Drug Synergy using the Chou-Talalay Method[11][23][24][25][26]
This method allows for the quantitative determination of drug interactions (synergism, additivity, or antagonism) by calculating the Combination Index (CI).
Procedure:
-
Determine the IC50 for each individual drug as described in Protocol 1.
-
Design the combination experiment:
-
Choose a fixed molar ratio for the two drugs (e.g., based on their IC50 ratio).
-
Prepare serial dilutions of the drug combination at this fixed ratio.
-
-
Perform the cell viability assay:
-
Seed cells in a 96-well plate.
-
Treat the cells with the serial dilutions of the individual drugs and the drug combination.
-
After the incubation period, measure cell viability.
-
-
Calculate the Combination Index (CI):
-
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.
-
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Specialized software such as CompuSyn can be used for automated calculation and generation of Fa-CI plots (Fraction affected vs. CI) and isobolograms.
-
Mandatory Visualizations
Caption: MAPK signaling pathway and mechanisms of resistance to BRAF inhibitors.
Caption: PI3K/Akt signaling pathway activation as a resistance mechanism.
Caption: Workflow for assessing drug combination synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 9. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Melanoma Patients Respond to Combo of BRAF and MEK Inhibitors | MDedge [mdedge.com]
- 13. BRAF and MEK inhibitor combinations induce potent molecular and immunological effects in NRAS-mutant melanoma cells: Insights into mode of action and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multi-omics dissection of tumor microenvironment-mediated drug resistance: mechanisms and therapeutic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microenvironment-Mediated Modeling of Tumor Response to Vascular-Targeting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tpp.ch [tpp.ch]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Generation and characterization of a paclitaxel-resistant human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. digitalcommons.unf.edu [digitalcommons.unf.edu]
- 24. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Drug synergism study [bio-protocol.org]
"Antibacterial agent 66" off-target effects on plants
This technical support center provides troubleshooting guidance and frequently asked questions regarding the observed off-target effects of Antibacterial Agent 66 on plants during experimental trials.
Frequently Asked Questions (FAQs)
Q1: We are observing significant growth inhibition in our Arabidopsis thaliana seedlings treated with Agent 66. Is this a known off-target effect?
A1: Yes, phytotoxicity is a potential off-target effect of Agent 66. Many antibacterial compounds can inadvertently affect plant growth and development.[1][2] Observed effects can include reduced germination rates, decreased root and shoot elongation, and lower overall biomass.[2][3] The severity of these effects is typically dose-dependent. We recommend performing a dose-response experiment to determine the EC50 (half-maximal effective concentration) for phytotoxicity in your specific plant model.
Q2: Our treated plants are showing yellowing leaves (chlorosis). What is the likely mechanism behind this?
A2: The chlorosis you are observing is a common symptom of antibiotic-induced phytotoxicity and is often linked to the inhibition of photosynthesis.[4][5] Agent 66 may interfere with chloroplast function, which is plausible given that chloroplasts are of endosymbiotic bacterial origin.[4] Specifically, it could be disrupting chlorophyll biosynthesis or damaging Photosystem II (PSII), leading to a reduced chlorophyll a/b ratio and visible yellowing.[4][6][7]
Q3: Could Agent 66 be interfering with plant signaling pathways?
A3: It is highly probable. Xenobiotics, such as antibacterial agents, can disrupt various plant signaling pathways.[8][9] Agent 66 may be perceived by the plant as a chemical stressor, triggering a cascade of stress responses. This could involve crosstalk with known stress signaling molecules like salicylic acid or jasmonic acid, or interference with hormonal pathways that regulate growth and development.[9][10]
Q4: Are there standard protocols to quantify the phytotoxicity of Agent 66?
A4: Absolutely. Standardized phytotoxicity testing protocols are essential for quantifying the off-target effects of chemical compounds on plants. A common approach involves assessing seed germination, root and shoot elongation, and biomass accumulation under controlled laboratory conditions.[11][12] The OECD and ISO (e.g., ISO 11269-2:2012) provide guidelines for such tests.[11] A typical experiment would involve treating seeds or seedlings with a range of Agent 66 concentrations and comparing their growth parameters to an untreated control.
Troubleshooting Guides
Issue 1: Inconsistent Germination Rates in Agent 66-Treated Seeds
-
Problem: High variability in seed germination percentages across replicates for the same concentration of Agent 66.
-
Possible Causes & Solutions:
-
Inhomogeneous Seed Lot: Use a certified, homogenous seed lot to minimize genetic variability.
-
Uneven Application of Agent 66: Ensure the agent is thoroughly mixed into the growth medium (e.g., agar, soil) for uniform exposure. For liquid cultures, ensure adequate agitation.
-
Variable Environmental Conditions: Maintain consistent light, temperature, and humidity in the growth chamber. Stratify seeds if required for your plant species to ensure uniform germination.
-
Issue 2: Unexpected Growth Promotion at Low Concentrations
-
Problem: A slight increase in root length or biomass is observed at very low concentrations of Agent 66, while higher concentrations are inhibitory.
-
Possible Cause & Solution:
Issue 3: Secondary Infections in Stressed Plants
-
Problem: Plants treated with higher, non-lethal doses of Agent 66 appear weakened and are succumbing to opportunistic fungal or bacterial infections.
-
Possible Cause & Solution:
-
Agent 66, while targeting specific bacteria, may also be weakening the plant's overall defense systems by inducing stress. This can make them more susceptible to other pathogens. Ensure sterile techniques are used throughout your experiment to minimize the introduction of contaminants. Consider including a negative control (untreated) and a vehicle control to monitor for background infection rates.
-
Data Presentation
Table 1: Dose-Dependent Phytotoxicity of Agent 66 on Arabidopsis thaliana
| Agent 66 Conc. (µM) | Germination Rate (%) | Root Elongation (mm, Day 7) | Shoot Biomass (mg, Day 14) |
| 0 (Control) | 98 ± 2 | 35.2 ± 3.1 | 15.8 ± 1.2 |
| 1 | 97 ± 3 | 34.8 ± 2.9 | 15.5 ± 1.5 |
| 10 | 95 ± 4 | 28.1 ± 3.5 | 12.3 ± 1.1 |
| 50 | 82 ± 5 | 15.6 ± 2.8 | 8.1 ± 0.9 |
| 100 | 65 ± 7 | 8.2 ± 1.9 | 4.5 ± 0.7 |
| 250 | 31 ± 6 | 2.1 ± 0.8 | 1.2 ± 0.4 |
Table 2: Photosynthetic Pigment Analysis in A. thaliana Leaves (Day 14)
| Agent 66 Conc. (µM) | Chlorophyll a (µg/g FW) | Chlorophyll b (µg/g FW) | Chlorophyll a/b Ratio |
| 0 (Control) | 850 ± 45 | 280 ± 21 | 3.04 |
| 50 | 610 ± 52 | 235 ± 18 | 2.60 |
| 100 | 425 ± 38 | 180 ± 15 | 2.36 |
Experimental Protocols
Protocol 1: Assessment of Agent 66 Phytotoxicity on Arabidopsis thaliana
-
Seed Sterilization: Surface-sterilize A. thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Wash seeds 5 times with sterile distilled water.
-
Plating: Prepare Murashige and Skoog (MS) agar plates containing a range of Agent 66 concentrations (0, 1, 10, 50, 100, 250 µM).
-
Sowing: Pipette sterilized seeds onto the surface of the MS plates. Seal the plates with micropore tape.
-
Stratification: Store plates at 4°C in the dark for 48-72 hours to synchronize germination.
-
Incubation: Transfer plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds (radicle emergence) at day 3.
-
Root Elongation: At day 7, photograph the plates and measure the primary root length of at least 20 seedlings per concentration using ImageJ software.
-
Biomass: At day 14, harvest the shoots from each plate, blot dry, and measure the fresh weight.
-
Protocol 2: Chlorophyll Content Measurement
-
Sample Collection: Harvest 100 mg of leaf tissue from 14-day-old seedlings for each treatment condition.
-
Extraction: Homogenize the tissue in 2 mL of 80% acetone.
-
Centrifugation: Centrifuge the homogenate at 5000 x g for 10 minutes.
-
Spectrophotometry: Transfer the supernatant to a cuvette and measure the absorbance at 663 nm and 645 nm.
-
Calculation: Use Arnon's equations to calculate the concentration of chlorophyll a and chlorophyll b.
Visualizations
Caption: Workflow for assessing Agent 66 phytotoxicity.
Caption: Hypothesized signaling cascade for Agent 66 in plants.
Caption: Troubleshooting flow for experimental inconsistency.
References
- 1. Phytotoxic Effects of Antibiotics on Terrestrial Crop Plants and Wild Plants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotics impact plant traits, even at small concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of antibiotics on plant growth [wisdomlib.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of antibiotics on the photosynthetic apparatus of plants [agris.fao.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Xenobiotic sensing and signalling in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hormonal signaling molecules triggered by plant growth-promoting bacteria [ouci.dntb.gov.ua]
- 11. Overview of Direct and Indirect Effects of Antibiotics on Terrestrial Organisms [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
"Compound 6q" degradation pathways and byproducts
Technical Support Center: Compound 6q
Disclaimer: The designation "Compound 6q" is not unique and has been used to refer to several different chemical structures in scientific literature. This guide provides general protocols and troubleshooting advice for investigating the degradation of a novel compound. Researchers must adapt these guidelines to the specific chemical properties of their molecule of interest.
Frequently Asked Questions (FAQs)
Q1: My Compound 6q sample is showing signs of degradation. What are the common chemical degradation pathways?
A1: Organic molecules like Compound 6q can degrade through several common pathways, primarily driven by environmental factors:
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. This is common for compounds with ester, amide, lactam, or imide functional groups. Degradation is often catalyzed by acidic or basic conditions.[1][2][3][4]
-
Oxidation: Reaction with oxygen, which can be initiated by exposure to air, light, or the presence of metal ions or peroxides from excipients.[1][2][4][5] Functional groups like phenols, aldehydes, and thiols are particularly susceptible.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation. This can lead to complex reactions including oxidation, reduction, and rearrangement.[2][6]
-
Thermal Degradation: Breakdown induced by heat, which can accelerate other degradation processes like hydrolysis and oxidation.[2]
Q2: What is the difference between chemical degradation and metabolic degradation?
A2: Chemical degradation refers to the breakdown of a compound due to abiotic environmental factors (pH, light, heat), as described above. Metabolic degradation, on the other hand, is the breakdown of a compound by enzymatic processes within a biological system, such as in liver cells (hepatocytes) or by liver enzymes (microsomes).[7][8] Metabolic studies are crucial for understanding a compound's pharmacokinetic profile (e.g., its half-life in the body).[9][10][11]
Q3: How can I identify the byproducts of my Compound 6q degradation?
A3: Identifying degradation byproducts requires analytical techniques that can separate and characterize chemical structures. The most common approach is using a hyphenated technique:
-
High-Performance Liquid Chromatography (HPLC) is first used to separate the parent compound from its byproducts.[12][13]
-
Mass Spectrometry (MS) is then used to determine the molecular weight and fragmentation pattern of each separated component, which allows for structural elucidation.[12][13][14]
-
For more detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy may be required, although this is often challenging due to the small quantities of byproducts formed.[6]
Q4: What does "mass balance" mean in a degradation study, and why is it important?
A4: Mass balance is an assessment to ensure that the total amount of the drug, both degraded and undegraded, is accounted for after a stability study. A significant loss in total mass (e.g., a mass balance below 90%) could indicate that some degradation products are not being detected by the analytical method, perhaps because they are volatile, do not have a UV chromophore, or have precipitated out of solution.[15] Achieving a good mass balance is critical for validating that your analytical method is stability-indicating.[16]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of research compounds.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound in solution. | 1. Hydrolysis: The compound may be unstable at the pH of the solvent. 2. Oxidation: The solvent may contain dissolved oxygen, or the compound is sensitive to autooxidation. 3. Photodegradation: The solution was exposed to ambient or UV light. | 1. Prepare solutions in buffered media at different pH values (e.g., 4, 7, 9) to determine pH stability. 2. Prepare solutions using de-gassed solvents and consider adding an antioxidant (e.g., BHT). 3. Protect solutions from light using amber vials or by wrapping containers in foil.[6] |
| Appearance of multiple new peaks in chromatogram over time. | 1. Primary and Secondary Degradation: The initial byproduct (primary) may be further degrading into other molecules (secondary). 2. Complex Photodegradation: Light exposure can generate numerous byproducts simultaneously. | 1. Perform a time-course study, analyzing samples at shorter intervals to distinguish primary from secondary byproducts.[17] 2. Conduct a forced degradation study specifically under photolytic conditions (see Protocol 1) to confirm light sensitivity. |
| Poor mass balance in stability studies. | 1. Non-UV active byproducts: Degradation may remove the part of the molecule that absorbs UV light. 2. Precipitation: Byproducts may be less soluble than the parent compound. 3. Volatility: Byproducts may be volatile and lost during sample preparation. | 1. Use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in addition to a UV detector. 2. Visually inspect samples for precipitation. If observed, try dissolving the sample in a stronger organic solvent before analysis. 3. Use Gas Chromatography (GC) if volatile byproducts are suspected.[12][14] |
| Inconsistent results between experimental repeats. | 1. Variable Storage Conditions: Inconsistent temperature, light exposure, or humidity between experiments. 2. Contamination: Presence of trace metals or peroxides in solvents or on glassware can catalyze degradation. | 1. Ensure all experimental parameters (temperature, light, humidity, solvent preparation) are strictly controlled and documented. 2. Use high-purity solvents and acid-washed glassware. |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This study is designed to intentionally degrade the compound to identify potential degradation pathways and generate byproducts for analytical method development.[17][18]
Objective: To achieve approximately 5-20% degradation of Compound 6q under various stress conditions.[16]
Materials:
-
Compound 6q
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water and an organic solvent (e.g., Acetonitrile or Methanol)
-
Calibrated oven, photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Compound 6q at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent/water mixture.
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Incubate at room temperature. Withdraw aliquots at time points and neutralize with 0.1 M HCl before analysis.[18]
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% H₂O₂. Keep at room temperature and protect from light. Withdraw aliquots at time points for analysis.[18]
-
Thermal Degradation: Store a sample of the stock solution in an oven at 70°C. Store a solid sample of the compound under the same conditions. Withdraw aliquots at time points for analysis.
-
Photolytic Degradation: Expose a sample of the stock solution and a solid sample to light in a photostability chamber, ensuring exposure to a minimum of 1.2 million lux hours and 200 watt hours/m².[6] A control sample should be wrapped in foil to exclude light.
-
Analysis: Analyze all samples by a suitable HPLC-UV/MS method to determine the percentage of Compound 6q remaining and to obtain mass data on any new peaks that appear.
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay measures the rate of metabolism by Phase I enzymes, primarily Cytochrome P450s.[7][8]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of Compound 6q.
Materials:
-
Compound 6q
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, G6P, G6PDH)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., Testosterone)
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system
Procedure:
-
Prepare Solutions: Prepare a working solution of Compound 6q (e.g., 1 µM final concentration) and the positive control in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add HLM (final concentration 0.5 mg/mL) to the phosphate buffer. Add the NADPH regenerating system. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the Compound 6q working solution to the wells to start the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[7]
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of Compound 6q remaining at each time point.
-
Data Calculation: Plot the natural log of the percentage of Compound 6q remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance.[9]
Data Templates for Experimental Records
Table 1: Forced Degradation Study Results for Compound 6q
| Stress Condition | Time (hours) | % Parent Compound Remaining | No. of Byproducts Detected | Byproduct m/z Values | Notes |
| 0.1 M HCl, 60°C | 2 | ||||
| 8 | |||||
| 24 | |||||
| 0.1 M NaOH, RT | 2 | ||||
| 8 | |||||
| 24 | |||||
| 3% H₂O₂, RT | 2 | ||||
| 8 | |||||
| 24 | |||||
| Thermal, 70°C | 24 | ||||
| Photolytic | 24 |
Table 2: Metabolic Stability of Compound 6q in HLM
| Time (min) | % Parent Compound Remaining (Rep 1) | % Parent Compound Remaining (Rep 2) | % Parent Compound Remaining (Rep 3) | Average % Remaining | ln(% Remaining) |
| 0 | 100 | 100 | 100 | 100 | 4.61 |
| 5 | |||||
| 15 | |||||
| 30 | |||||
| 45 | |||||
| 60 | |||||
| Calculated t₁/₂ (min): | Calculated CLᵢₙₜ (µL/min/mg): |
Visualizations
Caption: General workflow for investigating the degradation of Compound 6q.
Caption: Troubleshooting logic for identifying sources of Compound 6q instability.
References
- 1. scribd.com [scribd.com]
- 2. Chemical Degradation Processes → Term [pollution.sustainability-directory.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assays [merckmillipore.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. protocols.io [protocols.io]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Detection identification characterization of degraded products | PPTX [slideshare.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. lubrizolcdmo.com [lubrizolcdmo.com]
- 18. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "Antibacterial agent 66" inconsistent results
Welcome to the technical support center for Antibacterial Agent 66. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
General
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound that inhibits bacterial growth by targeting the bacterial ribosome, specifically binding to the 50S subunit. This binding event interferes with the peptidyl transferase center, thereby inhibiting protein synthesis. Its specificity for the bacterial ribosome makes it a promising candidate for further development.
Troubleshooting
Q2: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) of Agent 66 against the same bacterial strain. What could be the cause?
A2: Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing.[1] Several factors can contribute to this variability.[2] Key areas to investigate include the preparation of the agent, the culture media used, and the handling of the bacterial strain.[3] A systematic troubleshooting approach is recommended to identify the source of the inconsistency.
Q3: Could the growth phase of the bacteria at the time of the assay affect the results?
A3: Yes, the bacterial growth phase is a critical factor.[4] Experiments should be initiated with bacteria in the mid-logarithmic (exponential) growth phase to ensure metabolic activity and reproducibility.[5][6] Using bacteria from the lag or stationary phase can lead to variable and often higher MIC values.[6]
Q4: How does the choice of culture medium impact the activity of Agent 66?
A4: The composition of the culture medium can significantly influence the antibacterial activity of a compound.[7][8] Components in the media can interact with the antibacterial agent, altering its effective concentration.[9][10] It is crucial to use a consistent and appropriate medium for your experiments.
Q5: We suspect contamination in our bacterial cultures. How can we confirm this and what should we do?
A5: Contamination can be a significant source of inconsistent results.[11] Visual inspection of cultures for turbidity, color changes, or unusual colony morphology is the first step.[12] Microscopic examination can help identify contaminating organisms. If contamination is suspected, it is best to discard the culture and start fresh from a new stock.[13]
Troubleshooting Guides
Issue 1: Inconsistent MIC Values
Users have reported variability in MIC values for Agent 66 across different experiments. The following guide provides a structured approach to troubleshooting this issue.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Agent 66 Stock Solution | Prepare fresh stock solutions of Agent 66 for each experiment.[14] Ensure the powder is fully dissolved and the final concentration is accurate.[15] Store aliquots at -20°C or lower to prevent degradation. |
| Culture Medium | Use a consistent batch of Mueller-Hinton Broth (MHB) for all experiments.[16] Variations in media composition between manufacturers or even batches can affect results.[17] |
| Bacterial Strain Viability | Revive a fresh vial of the bacterial strain from a reputable source (e.g., ATCC). Prepare and store glycerol stocks correctly to maintain strain integrity.[18][19] |
| Bacterial Growth Phase | Monitor the bacterial growth curve to ensure inoculation is performed during the mid-logarithmic phase.[20] |
| Inoculum Density | Standardize the inoculum density using a spectrophotometer or McFarland standards to ensure a consistent starting number of bacteria.[1] |
Experimental Protocol: Verifying Agent 66 Stock Solution Potency
This protocol outlines a method to confirm the activity of your Agent 66 stock solution.
-
Prepare a fresh stock solution of Agent 66 from the powdered form as per the product datasheet.[21]
-
Perform a serial dilution of both your existing and the freshly prepared stock solution.
-
Conduct a parallel MIC assay using both sets of dilutions against a quality control bacterial strain with a known MIC for Agent 66.
-
Compare the MIC values. If the fresh stock yields the expected MIC while the old stock does not, this indicates degradation of the original stock solution.
Issue 2: Poor or No Bacterial Growth
Some users have experienced issues with achieving consistent bacterial growth, which can impact the reliability of antibacterial assays.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Bacterial Strain Viability | The viability of cryopreserved bacterial stocks can decline over time, especially with improper storage.[22] Revive a new vial from your cell bank or a commercial source. |
| Incubation Conditions | Ensure the incubator is maintaining the correct temperature, humidity, and atmospheric conditions (e.g., CO2 for certain strains). |
| Media Preparation | Verify the correct preparation and pH of the growth medium. Use freshly prepared media for optimal performance. |
| Contamination | Check for signs of contamination, which can inhibit the growth of the target bacterium. |
Experimental Workflow: Troubleshooting Poor Bacterial Growth
The following diagram illustrates a logical workflow to diagnose the cause of poor bacterial growth.
Caption: A flowchart for diagnosing poor bacterial growth.
Signaling Pathway: Hypothetical Mechanism of Resistance to Agent 66
Understanding potential resistance mechanisms can aid in troubleshooting inconsistent results, particularly if resistant subpopulations are emerging.
Caption: Potential mechanisms of resistance to Agent 66.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Growth Curve - Phases, & its Factors - GeeksforGeeks [geeksforgeeks.org]
- 5. Bacterial Growth Curve Phases and Assessment Methods | The Scientist [the-scientist.com]
- 6. Phases of the Bacterial Growth Curve [thoughtco.com]
- 7. The Medium Composition Impacts Staphylococcus aureus Biofilm Formation and Susceptibility to Antibiotics Applied in the Treatment of Bone Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Assay Medium on the Antibacterial Activity of Certain Penicillins and Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. corning.com [corning.com]
- 14. Preparation of Antibiotic Stock Solutions and Discs • Microbe Online [microbeonline.com]
- 15. static.igem.org [static.igem.org]
- 16. academic.oup.com [academic.oup.com]
- 17. microchemlab.com [microchemlab.com]
- 18. Implementing Best Practices and Validation of Cryopreservation Techniques for Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Guide to Bacteria Preservation [opsdiagnostics.com]
- 20. Bacterial growth - Wikipedia [en.wikipedia.org]
- 21. Antibiotic Stocks [protocols.io]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Optimizing "Compound 6q" dosage for effective bacterial inhibition
Welcome to the technical support center for "Compound 6q," a novel antibacterial agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its dosage for effective bacterial inhibition.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with Compound 6q.
Issue 1: No or low antibacterial activity observed.
Possible Cause 1: Inappropriate bacterial strain.
-
Question: Is Compound 6q effective against all types of bacteria?
-
Answer: No. Current research indicates that Compound 6q, a synthetic cation transporter, is highly effective against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). However, its entry into Gram-negative bacteria may be restricted by their outer membrane. Another class of compounds, benzothiazole-based inhibitors which include a "Compound 6q" variant, have shown activity against both Gram-positive and some Gram-negative bacteria by targeting DNA gyrase and topoisomerase IV. Ensure the bacterial strain you are testing is appropriate for the specific class of "Compound 6q" you are using.
Possible Cause 2: Incorrect dosage or concentration.
-
Question: What is the recommended concentration range for Compound 6q?
-
Answer: The effective concentration, specifically the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial strain. For the synthetic cation transporter "Compound 6," MIC values against various MRSA strains are in the low microgram per milliliter range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific strain.
Possible Cause 3: Experimental setup issues.
-
Question: Could my experimental setup be affecting the results?
-
Answer: Yes. Factors such as the growth medium, incubation time, and inoculum density can significantly impact the observed antibacterial activity. It is essential to follow a standardized protocol for antimicrobial susceptibility testing, such as the broth microdilution method.
Issue 2: High variability in results between experiments.
Possible Cause 1: Inconsistent inoculum preparation.
-
Question: How critical is the bacterial inoculum concentration?
-
Answer: It is very critical. The starting number of bacteria must be standardized for reproducible MIC results. A common starting concentration is approximately 5x10^5 CFU/mL.
Possible Cause 2: Compound stability and solubility.
-
Question: How should I prepare and store Compound 6q solutions?
-
Answer: The stability of Compound 6q in your chosen solvent and experimental medium should be verified. Prepare fresh solutions for each experiment and ensure the compound is fully dissolved. If using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent in the assay does not affect bacterial growth.
Frequently Asked Questions (FAQs)
General Questions
-
What is the primary mechanism of action for Compound 6q?
-
For the synthetic cation transporter class of "Compound 6," the mechanism involves facilitating cation transport across the bacterial cell membrane. This disrupts the ion homeostasis, leading to cytoplasmic acidification, hyperpolarization, and an influx of calcium, which in turn accelerates autolysis and cell death.
-
For the benzothiazole-based "Compound 6q," the mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
-
-
Is Compound 6q toxic to mammalian cells?
-
The synthetic cation transporter "Compound 6" has shown high selectivity for bacterial cells over mammalian cells, with negligible toxicity reported in some studies. However, it is always recommended to perform cytotoxicity assays on relevant mammalian cell lines for your specific application.
-
Experimental Design
-
What is a suitable positive control for my experiments?
-
A well-characterized antibiotic with known efficacy against your test organism is a suitable positive control. For MRSA, vancomycin or daptomycin can be used.
-
-
What is a suitable negative control?
-
A vehicle control, which is the solvent used to dissolve Compound 6q (e.g., DMSO), at the same final concentration used in the experimental wells, should be included to ensure it does not affect bacterial growth.
-
Data Presentation
Minimum Inhibitory Concentration (MIC) of Synthetic Cation Transporter "Compound 6"
| Bacterial Strain | MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2 | |
| Vancomycin-resistant Staphylococcus aureus (VRSA) | 0.5 - 2 | |
| Vancomycin-resistant Enterococcus (VRE) | 0.5 - 2 |
Inhibitory Concentration (IC50) of Benzothiazole-Based DNA Gyrase B Inhibitors
| Enzyme Source | Compound | IC50 (nM) | Reference |
| E. coli DNA Gyrase | Compound 14 | <25 | |
| S. aureus DNA Gyrase | Compound 14 | <25 | |
| E. coli Topoisomerase IV | Compound 14 | 75 | |
| S. aureus Topoisomerase IV | Compound 14 | <25 |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a generalized procedure and may need optimization for your specific experimental conditions.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5x10^5 CFU/mL.
-
-
Preparation of Compound 6q Dilutions:
-
Prepare a stock solution of Compound 6q in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of Compound 6q.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with vehicle only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Compound 6q that completely inhibits visible bacterial growth.
-
Visualizations
Signaling Pathway: Proposed Mechanism of Synthetic Cation Transporter "Compound 6"
Caption: Proposed antibacterial mechanism of the synthetic cation transporter Compound 6.
Experimental Workflow: MIC Determination
Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Validation & Comparative
"Antibacterial Agent 66" Demonstrates Superior Efficacy Over Conventional Bactericides Against Xanthomonas oryzae pv. oryzae
A comprehensive analysis of experimental data reveals that "Antibacterial agent 66," a novel trifluoromethylpyridine 1,3,4-oxadiazole derivative, exhibits significantly higher in vitro activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, when compared to a range of conventional bactericides. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the agricultural sector.
Xanthomonas oryzae pv. oryzae is a devastating pathogen that poses a significant threat to rice production worldwide. While conventional bactericides have been the primary method of control, the emergence of resistant strains necessitates the development of new, more effective antibacterial agents. "this compound" has emerged as a promising candidate, with an EC50 value of 7.2 μg/mL against Xoo.[1] This guide synthesizes available data to provide a clear comparison of its efficacy against established treatments.
Comparative Efficacy: In Vitro Studies
The in vitro antibacterial activity of "this compound" and conventional bactericides against Xoo has been evaluated using various methodologies, primarily determining the half-maximal effective concentration (EC50) and measuring inhibition zones.
EC50 Values: A Direct Comparison
The EC50 value represents the concentration of a bactericide that is required to inhibit 50% of the bacterial growth. A lower EC50 value indicates a higher potency. Data from multiple studies on 1,3,4-oxadiazole derivatives and conventional bactericides are summarized below.
| Bactericide | Chemical Class | EC50 (μg/mL) |
| This compound (Compound 6q) | Trifluoromethylpyridine 1,3,4-oxadiazole | 7.2 [1] |
| Other 1,3,4-oxadiazole derivatives | 1,3,4-oxadiazole | 9.89 - 63.59 |
| Bismerthiazol | Thiazole | 92.61 |
| Thiodiazole copper | Thiazole | 121.82 |
| SYAUP-491 | Alkyl sulfonamide | 6.96 |
| Zinc Thiazole | Thiazole | 87.43 |
| Cu(OH)2 | Copper | 102.92 |
This table clearly demonstrates the superior in vitro efficacy of "this compound" and other novel compounds like SYAUP-491 compared to the widely used conventional bactericides, Bismerthiazol and Thiodiazole copper.
Inhibition Zone Diameters
The inhibition zone assay is another common method to assess antibacterial activity. While not directly comparable to EC50 values, it provides a qualitative and semi-quantitative measure of a compound's ability to inhibit bacterial growth.
| Bactericide | Concentration | Inhibition Zone (mm) |
| Streptomycin | 0.05% | 27.00[2] |
| Streptocycline | 0.05% | 24.25[2] |
| Chloramphenicol | 100 ppm | 28.31 |
| Ampicillin trihydrate | 100 ppm | 25.02 |
| Plantomycin | 0.3% | 15.58[2] |
These results indicate that certain conventional antibiotics, like Streptomycin and Chloramphenicol, can produce significant inhibition zones at specific concentrations.
Mechanism of Action: A Proposed Pathway for 1,3,4-Oxadiazole Derivatives
Research suggests that 1,3,4-oxadiazole derivatives, the class of compounds to which "this compound" belongs, may exert their antibacterial effect by inhibiting DNA gyrase (topoisomerase II). This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Caption: Proposed mechanism of "this compound".
In contrast, conventional bactericides have more established mechanisms of action. For example, streptomycin binds to the 30S ribosomal subunit, inhibiting protein synthesis, while copper-based fungicides have a multi-site mode of action, disrupting cellular proteins and enzyme function.
Experimental Protocols
For the benefit of researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
In Vitro Antibacterial Activity Assay (Turbidimeter Test)
This method is used to determine the EC50 value of a compound against Xoo.
-
Bacterial Culture Preparation: Xanthomonas oryzae pv. oryzae is cultured in a suitable liquid medium (e.g., Nutrient Broth) at 28°C on a shaker until it reaches the logarithmic growth phase.
-
Compound Dilution: The test compound ("this compound" or a conventional bactericide) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the liquid medium to obtain a range of concentrations.
-
Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 10^6 CFU/mL), and a fixed volume is added to each well of a 96-well microtiter plate containing the different concentrations of the test compound.
-
Incubation: The microtiter plate is incubated at 28°C for 24-48 hours.
-
Data Measurement: The optical density (OD) at 600 nm is measured using a microplate reader to determine bacterial growth.
-
EC50 Calculation: The percentage of growth inhibition is calculated for each concentration relative to a control (no compound). The EC50 value is then determined by regression analysis.
References
Unraveling the Efficacy of Compound 6q: A Comparative Analysis of 1,3,4-Oxadiazole Derivatives
A detailed examination of Compound 6q and its analogues reveals a promising class of molecules with potent and varied biological activities. This guide synthesizes findings from multiple independent studies, offering a comparative analysis of the efficacy of various compounds designated as "6q" against other 1,3,4-oxadiazole derivatives in antibacterial, anticancer, and enzyme inhibition assays.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3][4][5] Researchers have extensively explored this heterocyclic core to develop novel therapeutic agents. Within this vast chemical space, several distinct compounds, each designated "6q" in their respective studies, have emerged as molecules of significant interest. This guide provides a comprehensive comparison of these "Compound 6q" variants and their performance relative to other 1,3,4-oxadiazole derivatives, supported by experimental data and methodologies.
Antibacterial Efficacy of Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives
A study focused on the development of novel antibacterial agents against plant pathogens identified a trifluoromethylpyridine 1,3,4-oxadiazole derivative, Compound 6q , as a highly effective molecule. This compound demonstrated superior activity against Xanthomonas oryzae pv. oryzae (Xoo), a major bacterial pathogen in rice.
Comparative Efficacy Data:
| Compound | Target Organism | EC50 (µg/mL) |
| 6q | Xanthomonas oryzae pv. oryzae (Xoo) | 7.2[6][7] |
| 6o | Xanthomonas oryzae pv. oryzae (Xoo) | 12.7[6] |
| Bismerthiazol (Commercial Agent) | Xanthomonas oryzae pv. oryzae (Xoo) | 57.2[6][7] |
| 6a | Ralstonia solanacearum | 26.2[6][7] |
| 6a | Xanthomonas axonopodis pv. citri (Xac) | 10.11[6][7] |
| Thiodiazole Copper (Commercial Agent) | Ralstonia solanacearum | 97.2[6][7] |
| Thiodiazole Copper (Commercial Agent) | Xanthomonas axonopodis pv. citri (Xac) | 35.3[6][7] |
At a concentration of 100 µg/mL, Compound 6q exhibited 100% inhibition of Xoo, surpassing the 64.6% inhibition achieved by the commercial agent bismerthiazol.[6]
Experimental Protocol: Antibacterial Activity Assay
The antibacterial activity was evaluated using the turbidimeter test. The compounds were dissolved in DMSO and added to a nutrient broth (NB) medium. The bacterial suspension was then added to the medium and incubated. The optical density at 600 nm (OD600) was measured to determine the growth of the bacteria. The half-maximal effective concentration (EC50) was calculated using SPSS software.
Anticancer Activity of Dithiocarbamate and Other 1,3,4-Oxadiazole Derivatives
In the realm of oncology, a distinct Compound 6q , a dithiocarbamate derivative, has shown remarkable potency against a mutant non-small cell lung cancer (NSCLC) cell line. This compound was found to be more effective than the established targeted therapy, osimertinib.
Comparative Efficacy Data (Anticancer - NSCLC):
| Compound | Cell Line | IC50 (µM) |
| 6q | NCI-H1975-EGFRL858R/T790M/C797S | 0.82[8] |
| Osimertinib | NCI-H1975-EGFRL858R/T790M/C797S | 2.94[8] |
| JBJ-04-125-02 | NCI-H1975-EGFRL858R/T790M/C797S | 3.66[8] |
| JBJ-04-125-02 + Osimertinib | NCI-H1975-EGFRL858R/T790M/C797S | 1.25[8] |
Further investigations in different cancer models have highlighted the potential of various other "Compound 6q" analogues. A 1,3,4-oxadiazole thioether derivative, also designated 6q , exhibited significant broad-spectrum anticancer activity with IC50 values ranging from 0.76 to 9.59 µM against four different cancer cell lines (HEPG2, MCF7, SW1116, and BGC823).[9] Another study identified a Compound 6q as a potent tubulin polymerization inhibitor with IC50 values of 0.15 µM, 0.17 µM, and 0.25 µM against A549, MCF-7, and HepG2 cell lines, respectively.[10]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates and treated with different concentrations of the test compounds. After incubation, the MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at a specific wavelength to determine cell viability, and the IC50 values were calculated.
Enzyme Inhibition Profile of Novel 1,3,4-Oxadiazole Derivatives
The versatility of the 1,3,4-oxadiazole scaffold is further demonstrated by the identification of a Compound 6q , a 4-phenoxy-phenyl isoxazole derivative, as an inhibitor of acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism.
Comparative Efficacy Data (ACC Inhibition and Antitumor Activity):
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| 6q | - | - | MDA-MB-231 | 0.89[11][12] |
| 6p | - | - | MDA-MB-231 | 0.84[11][12] |
| 6g | hACC1 | 99.8[11] | - | - |
| 6l | - | - | A549 | 0.22[11][12] |
| 6l | - | - | HepG2 | 0.26[11][12] |
| 6l | - | - | MDA-MB-231 | 0.21[11][12] |
Additionally, a coumarin-benzimidazole hybrid, Compound 6q , was found to inhibit human galectin-1 (GAL-1) by 36.92% at a 10 µM concentration.[13]
Experimental Protocol: In Vitro ACC Inhibitory Activity
The in vitro enzymatic inhibitory effects were evaluated using a commercial ADP-Glo™ Kinase Assay kit. The assay measures the amount of ADP produced during the ACC-catalyzed reaction. The luminescence signal is proportional to the amount of ADP, and the IC50 values were determined by plotting the inhibition percentage against the compound concentration.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the research process and the potential mechanism of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.info [ijpsr.info]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and antiproliferative activity evaluation of novel cyclic secondary amine containing dithiocarbamate derivatives as potent EGFR inhibitors | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design and synthesis of novel coumarin–benzimidazole hybrids as human galectin-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the antibacterial activity of "Antibacterial agent 66" in vivo
A Note on "Antibacterial Agent 66" : Publicly available data on a specific compound designated "this compound," a trifluoromethylpyridine 1,3,4-oxadiazole derivative with activity against Xanthomonas oryzae pv. oryzae (Xoo), is limited.[1][2] To provide a comprehensive comparative guide for researchers, this document will therefore utilize representative experimental data and protocols from in vivo studies of other novel antibacterial agents. This guide is intended to serve as a framework for the potential in vivo evaluation of "this compound" and similar compounds. Another unrelated "this compound" is a bacteriocin produced by Weissella sagaensis ZD-66, which is not the subject of this guide.[3][4]
This guide offers an objective comparison of the in vivo performance of a hypothetical novel antibacterial agent, representative of "this compound," against established alternatives, supported by experimental data from published studies. Detailed methodologies for key experiments are provided to enable researchers to design and execute similar validation studies.
Comparative In Vivo Efficacy of Novel Antibacterial Agents
The following table summarizes the in vivo efficacy of various novel antibacterial agents from different chemical classes, compared to standard-of-care antibiotics in relevant murine infection models. This data provides a benchmark for assessing the potential of new candidates like "this compound."
| Antibacterial Agent | Chemical Class | Infection Model | Pathogen | Dose & Route | Efficacy Endpoint | Result | Comparator & Result | Reference |
| AM 7359 | Oxazolidinone | Murine Thigh Infection | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 mg/kg, p.o. | Log10 CFU reduction | ~2.5 log10 CFU reduction | Linezolid (100 mg/kg): ~2.5 log10 CFU reduction | [5] |
| GAR-936 | Glycylcycline | Murine Systemic Infection | Escherichia coli (tet(M) resistant) | 1.5-3.5 mg/kg, i.v. | Median Effective Dose (ED50) | ED50 of 1.5-3.5 mg/kg | Not specified in abstract | [6] |
| SET-M33L | Antimicrobial Peptide | Murine Sepsis Model | Pseudomonas aeruginosa | 5 mg/kg, i.v. (twice) | Survival Percentage | 60-80% survival | Not specified in abstract | [7] |
| Halicin | Halogenated molecule | Murine Wound Infection | Acinetobacter baumannii | Not specified | Not specified | Efficacious in murine models | Not specified in abstract | [8] |
| NZ2114 | Plectasin-derived peptide | Murine Pyoderma Model | Staphylococcus pseudintermedius | Not specified | Reduction in skin bacteria, histological damage, and lesion size | Superior to lincomycin | Lincomycin: Less effective | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for common infection models used to evaluate antibacterial agents.
Murine Thigh Infection Model
This model is widely used to assess the efficacy of antibacterial agents against localized bacterial infections.[5]
-
Animal Model: Specific pathogen-free female DBA/2 mice (or other suitable strain), typically 5-6 weeks old.
-
Bacterial Strain: A clinically relevant strain, such as methicillin-resistant Staphylococcus aureus (MRSA), is grown to mid-logarithmic phase.
-
Infection: Mice are rendered transiently neutropenic by intraperitoneal injection of cyclophosphamide. An intramuscular injection of the bacterial suspension (e.g., 3.6 × 10⁸ CFU in 0.2 ml) is administered into the thigh muscle.
-
Treatment: The test compound ("this compound") and a comparator antibiotic (e.g., linezolid) are administered at various doses via the desired route (e.g., oral gavage or intravenous injection) at specified time points post-infection (e.g., 1, 4, and 7 hours).
-
Endpoint Analysis: At a predetermined time (e.g., 24 hours post-infection), mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted for bacterial enumeration (colony-forming units, CFU) on appropriate agar plates. The efficacy is determined by the reduction in bacterial load compared to untreated controls.[5]
Murine Systemic Infection (Sepsis) Model
This model evaluates the ability of an antibacterial agent to protect against a lethal systemic infection.[6]
-
Animal Model: Female CD-1 mice (or other suitable strain), typically weighing 20 ± 2 g.
-
Bacterial Strain: A virulent bacterial strain, such as Escherichia coli or Staphylococcus aureus, is prepared to a lethal dose (e.g., 10 to 100 times the 50% lethal dose).
-
Infection: Mice are challenged via intraperitoneal injection of the bacterial suspension, often in a mucin-containing medium to enhance virulence.
-
Treatment: The test compound and comparators are administered at various doses, typically intravenously or orally, at a short time point post-infection (e.g., 0.5 hours).
-
Endpoint Analysis: The primary endpoint is survival, monitored over a period of 7 to 14 days. The median effective dose (ED50), the dose that protects 50% of the animals from death, is calculated.[6]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in in vivo antibacterial validation, the following diagrams are provided.
Caption: Experimental workflow for in vivo validation of a novel antibacterial agent.
Caption: Hypothetical signaling pathways targeted by a novel antibacterial agent.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Antibacterial | CymitQuimica [cymitquimica.com]
- 3. The Antibacterial Effect and Mechanism of a Bacteriocin Produced by Weissella sagaensis ZD-66 against Major Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro and in vivo efficacy, toxicity, bio-distribution and resistance selection of a novel antibacterial drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AI-driven drug discovery and repurposing using multi-omics for myocardial infarction and heart failure [explorationpub.com]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of Cross-Resistance Profiles for Antibacterial Agent 66
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-resistance profile of "Antibacterial agent 66," a novel trifluoromethylpyridine 1,3,4-oxadiazole derivative, against other established classes of antibacterial agents. Due to the novelty of this compound, direct experimental data on its cross-resistance is not yet publicly available. This guide, therefore, presents a predictive comparison based on the known mechanisms of action of the broader 1,3,4-oxadiazole class of compounds.
Introduction to this compound
This compound (also known as Compound 6q) is a trifluoromethylpyridine 1,3,4-oxadiazole derivative that has demonstrated notable activity against plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri[1][2][3][4]. The broader class of 1,3,4-oxadiazole derivatives has been reported to exert antibacterial effects through various mechanisms, including the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV, interference with Penicillin-Binding Proteins (PBPs), and disruption of Lipoteichoic Acid (LTA) synthesis in Gram-positive bacteria[5][6][7][8]. The precise mechanism of this compound has not been definitively elucidated.
Hypothetical Cross-Resistance Data
The following table summarizes the predicted cross-resistance profile of this compound based on three potential mechanisms of action shared with other 1,3,4-oxadiazole derivatives. This is a hypothetical model intended to guide research and is not based on direct experimental evidence for this compound.
| Potential Mechanism of Action for Agent 66 | Alternative Agent (Class) | Known Resistance Mechanism for Alternative Agent | Predicted Cross-Resistance with Agent 66 | Rationale |
| DNA Gyrase/Topoisomerase IV Inhibition | Ciprofloxacin (Fluoroquinolone) | Target modification (mutations in gyrA and parC), Efflux pumps | High | If Agent 66 and fluoroquinolones share the same binding site on DNA gyrase, target site mutations would likely confer resistance to both. |
| Penicillin-Binding Protein (PBP) Inhibition | Oxacillin (β-Lactam) | Target modification (mecA encoding PBP2a), β-lactamase production | Moderate to High | If Agent 66 targets PBPs, bacteria expressing altered PBPs (like MRSA) would likely show cross-resistance. Resistance due to β-lactamases may not confer resistance if Agent 66 is not a substrate. |
| Lipoteichoic Acid (LTA) Synthesis Inhibition | Daptomycin (Lipopeptide) - disrupts membrane function via LTA interaction | Alterations in cell membrane charge and composition | Low to Moderate | While both may interact with the LTA pathway, their specific targets and mechanisms may differ sufficiently that cross-resistance is not guaranteed. |
| Efflux Pump Overexpression | Tetracycline | Efflux pumps (e.g., TetA, TetK) | High | If Agent 66 is a substrate for broad-spectrum efflux pumps, strains overexpressing these pumps will likely exhibit resistance to both tetracycline and Agent 66. |
Experimental Protocols
To empirically determine the cross-resistance profile of this compound, the following standard experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of this compound and comparator antibiotics
-
Sterile diluents
Procedure:
-
Prepare a 2-fold serial dilution of each antibacterial agent in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in MHB[9].
-
Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibacterial agent in which there is no visible turbidity[9].
Checkerboard Assay for Synergy and Cross-Resistance
The checkerboard assay is used to assess the interaction between two antimicrobial agents.
Materials:
-
Same as for MIC determination.
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and a comparator antibiotic along the y-axis[10].
-
The result is a matrix of wells containing various concentration combinations of the two agents.
-
Inoculate each well with a standardized bacterial suspension as described for the MIC assay[10].
-
Incubate the plate under appropriate conditions.
-
After incubation, determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of Agent B alone)
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[11]
-
Visualizations
Experimental Workflow for Cross-Resistance Determination
Caption: Workflow for assessing the cross-resistance profile of an antibacterial agent.
Signaling Pathway of Potential Resistance Mechanisms
Caption: Potential mechanisms of action for Agent 66 and corresponding resistance pathways.
References
- 1. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. mdpi.com [mdpi.com]
- 6. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Chemical and Biological Agents for the Control of Rice Blight
A Guide for Researchers and Drug Development Professionals
Disclaimer: Initial searches for in-planta validation data of a specific "Compound 6q" against rice blight, caused by Xanthomonas oryzae pv. oryzae, did not yield specific results in the public domain. The designation "Compound 6q" appears in various publications, referring to different molecules in unrelated contexts. Therefore, this guide provides a comparative analysis of established and documented chemical and biological alternatives for the management of rice blight, supported by experimental data.
Data Presentation: Efficacy of Alternatives Against Rice Blight
The following tables summarize the in-planta efficacy of various chemical and biological agents against rice blight. The data is compiled from field and greenhouse studies.
Table 1: Efficacy of Chemical Control Agents against Rice Blight
| Active Ingredient(s) | Product Name (Example) | Dosage/Concentration | Disease Control (%) | Yield Increase (%) | Reference |
| Streptomycin Sulphate | Flare 72 WP | Not Specified | 92.23 | 3.55 | [1][2] |
| Kasugamycin + Copper Oxychloride | Castle 50 WP | Not Specified | 87.97 | 3.01 | [1][2] |
| Tebuconazole + Trifloxystrobin | Nativo 75 WDG | Not Specified | 68.63 | 1.30 | [1][2] |
| Copper Oxychloride | Copper Oxychloride 50 WP | Not Specified | 76.48 | 2.67 | [1][2] |
| Streptocycline + Copper Hydroxide | Not Applicable | 0.03% + 0.25% | 40.74 (Severity Reduction) | Not Specified | [3] |
| Tebuconazole + Trifloxystrobin | Nativo 75 WG | Not Specified | 86.34 (Protection Value) | Not Specified | [4] |
Table 2: Efficacy of Biological Control Agents against Rice Blight
| Biological Agent | Strain | Application Method | Disease Severity Index (DSI) | Key Findings | Reference |
| Bacillus subtilis | UiTMB1 | Seedling Treatment | 3.43 (treated) vs. 8.4 (control) | Reduced disease symptoms and promoted plant growth. | [5][6] |
| Bacillus subtilis | CaSUT007 | Seed and Foliar Application | 30% reduction in severity | Induced systemic resistance in rice plants. | [7] |
| Bacillus subtilis | Not Specified | Biobactericide Treatment | 14.72% (treated) vs. 28.97% (control with citronella pesticide) | Significant reduction in disease intensity. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for in-planta evaluation of compounds against rice blight.
In-Planta Evaluation in Greenhouse/Pot Culture
This protocol is adapted from methodologies described in studies evaluating chemical and biological agents.[9][10]
-
Plant Material: Use a rice variety susceptible to bacterial leaf blight, such as 'Super Basmati' or 'Taichung Native 1', to ensure significant disease development in control groups.[1][10]
-
Growth Conditions: Grow rice plants in pots under controlled greenhouse conditions (e.g., 28-32°C, 80-90% relative humidity).
-
Inoculum Preparation: Culture a virulent strain of Xanthomonas oryzae pv. oryzae on a suitable medium like Peptone Sucrose Agar (PSA) for 48-72 hours at 28°C. Prepare a bacterial suspension in sterile distilled water and adjust the concentration to approximately 10⁸ CFU/mL.
-
Inoculation Method: At the maximum tillering stage (around 45-60 days after sowing), inoculate the plants using the leaf clipping method.[9] This involves dipping sterile scissors into the bacterial suspension and cutting the tips of the upper leaves.
-
Treatment Application:
-
Preventive Application: Spray the test compounds or biological agents at predetermined concentrations before inoculation (e.g., 1, 7, or 14 days prior).
-
Curative Application: Apply the treatments after the appearance of disease symptoms (e.g., 4 and 14 days after inoculation).
-
-
Data Collection: Measure the lesion length on the inoculated leaves at specific intervals (e.g., 14-21 days after inoculation). Calculate the percent disease index (PDI) or disease severity.
-
Control Groups: Maintain untreated, inoculated plants as a negative control and mock-inoculated (clipped with sterile water) plants as a positive control for plant health.
Field Trials
Field trials are essential to evaluate the efficacy of treatments under natural environmental conditions.[1][11]
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with multiple replications for each treatment.[9][11]
-
Plot Size and Cultivation: Use standard plot sizes with appropriate spacing between rice plants. Follow standard agronomic practices for rice cultivation.
-
Treatment Application: Apply the chemical or biological agents as foliar sprays at recommended doses. The timing of application can be based on the disease forecast or the initial appearance of symptoms. Multiple applications at specific intervals (e.g., 15 days) may be necessary.[11]
-
Data Assessment:
-
Record the disease incidence and severity at different time points after application.
-
At the end of the trial, measure yield parameters such as grain yield per hectare and 1000-grain weight.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.
Mandatory Visualization
Signaling Pathways in Rice Defense Against Xanthomonas oryzae pv. oryzae
The defense response of rice to Xanthomonas oryzae pv. oryzae (Xoo) is complex, involving multiple signaling pathways. The diagram below illustrates a simplified model of the PAMP-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI) pathways.
Caption: Simplified model of rice immune response to Xanthomonas oryzae pv. oryzae.
Experimental Workflow for In-Planta Validation
The following diagram outlines a typical workflow for testing the efficacy of a new compound against rice blight.
Caption: General workflow for in-planta validation of compounds against rice blight.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. longdom.org [longdom.org]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sipora.polije.ac.id [sipora.polije.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
- 11. epubs.icar.org.in [epubs.icar.org.in]
Comparative Analysis of Compound 6q and its Analogs as Novel β-Lactamase Inhibitors
A detailed examination of the structure-activity relationship (SAR) of α-triazolylmethaneboronic acids reveals Compound 6q as a potent inhibitor of Acinetobacter-derived cephalosporinase (ADC-7), a class C β-lactamase. This guide provides a comparative analysis of Compound 6q's performance against its structural analogs, supported by experimental data, to elucidate the key chemical features driving its inhibitory activity.
A library of 26 α-triazolylmethaneboronic acids was synthesized and evaluated as inhibitors of the ADC-7 β-lactamase.[1] These compounds, designed as bioisosteres of the amide side chain found in natural β-lactam substrates, demonstrated a wide range of inhibitory potencies, with Ki values from 90 nM to 38 μM.[1][2] Among the synthesized compounds, Compound 6q emerged as the most effective inhibitor, with a Ki of 90 nM.[1][2]
Structure-Activity Relationship (SAR) Insights
The SAR analysis of the synthesized compounds highlighted several key structural features that influence their inhibitory activity against ADC-7. The core of the inhibitors consists of a boronic acid, which is known to form a reversible covalent bond with the catalytic serine residue in the active site of serine β-lactamases.[1][2] The innovative aspect of this compound series is the replacement of the traditional amide side chain with a 1,2,3-triazole ring, which acts as a bioisostere.[1][2]
The variation in inhibitory potency among the analogs is primarily attributed to the different substituents on the triazole ring. Compound 6q distinguishes itself with a tolyl group connected via a sulfonamide linker to the triazole.[2] Crystallographic studies of the ADC-7/6q complex revealed that the tolyl group engages in favorable cation-π interactions with Arg340 in the enzyme's active site.[1][2] This interaction appears to be a critical determinant of the high inhibitory potency of 6q.
In contrast, analogs with an amide linker instead of a sulfonamide, such as compound 6p, exhibited significantly weaker activity (Ki of 33.8 μM), a more than 300-fold difference compared to 6q.[2] This stark difference underscores the critical role of the sulfonamide group in orienting the tolyl moiety for optimal interaction with the enzyme's active site. Further modifications to the tolyl group in a subsequent series of compounds (Series V) did not yield inhibitors with improved activity over 6q, further cementing its status as the lead compound from this study.[2]
Quantitative Comparison of Inhibitory Activity
The inhibitory activities of Compound 6q and its selected analogs against ADC-7 β-lactamase are summarized in the table below. The data clearly illustrates the superior potency of Compound 6q.
| Compound | Linker | R Group | Ki (μM) |
| 6q | Sulfonamide | Tolyl | 0.09 |
| 6p | Amide | Phenyl | 33.8 |
| 6m | Amide | Benzyl | > 50 |
| 6n | Amide | 4-Methoxybenzyl | > 50 |
| 6o | Amide | 4-Chlorobenzyl | > 50 |
| 6d | - | 4-Chlorophenyl | 0.45 |
| 6e | - | 4-Methoxyphenyl | 0.82 |
| 6f | - | 3,4-Dichlorophenyl | 0.25 |
| 6r | Sulfonamide | Trifluoroethyl | 0.23 |
| 6s | Sulfonamide | Thiophene | 0.15 |
Data sourced from ACS Infectious Diseases, 2020, 6(7), 1965-1975.[1][2]
Experimental Protocols
Enzyme Inhibition Assays: The inhibitory activity of the compounds was determined against purified ADC-7 β-lactamase. The enzyme was pre-incubated with varying concentrations of the inhibitor for 10 minutes at 25°C in 50 mM sodium phosphate buffer (pH 7.0). The reaction was initiated by the addition of the chromogenic cephalosporin substrate nitrocefin (100 μM). The hydrolysis of nitrocefin was monitored by measuring the increase in absorbance at 482 nm over time using a spectrophotometer. The initial velocities were used to calculate the inhibition constant (Ki) values by fitting the data to the Morrison equation for tight-binding inhibitors.[1]
Crystallography: Crystals of ADC-7 were grown by the hanging drop vapor diffusion method. The crystals were soaked with a solution containing the inhibitor (e.g., Compound 6q) for a short period before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The structures were solved by molecular replacement using a previously determined structure of ADC-7 as the search model. The final models were refined to high resolution, revealing the binding mode of the inhibitors in the active site.[2]
Visualizing the Inhibition Mechanism and SAR
The following diagrams illustrate the proposed mechanism of inhibition and the key structural relationships that determine the inhibitory potency.
References
Statistical Validation of "Antibacterial Agent 66" Efficacy Data: A Comparative Guide
This guide provides a comprehensive analysis of the antibacterial efficacy of "Antibacterial agent 66," also identified as Compound 6q, a novel trifluoromethylpyridine 1,3,4-oxadiazole derivative. The data presented herein is intended for researchers, scientists, and drug development professionals, offering a comparative overview against other antibacterial agents and detailing the experimental protocols utilized for its validation.
Comparative Efficacy of this compound
"this compound" has demonstrated significant in vitro activity against the plant pathogenic bacterium Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice.[1][2][3][4] The efficacy of this compound is highlighted by its half-maximal effective concentration (EC50), which is a measure of its potency.
Table 1: In Vitro Efficacy of this compound (Compound 6q) and Related Derivatives against Xanthomonas oryzae pv. oryzae (Xoo)
| Compound | Concentration (μg/mL) | Inhibition Rate (%) | EC50 (μg/mL) |
| This compound (6q) | 100 | 100 | 7.2 |
| Compound 6o | 100 | 91.5 | 15.3 |
| Compound 6t | 100 | 91.9 | 12.8 |
Source: Yu G, et al. ACS Omega. 2021.[3][4]
For a comprehensive evaluation, the performance of "this compound" was compared against established commercial bactericides.
Table 2: Comparative Efficacy of this compound and Commercial Bactericides against Xanthomonas oryzae pv. oryzae (Xoo)
| Compound | Concentration (μg/mL) | Inhibition Rate (%) | EC50 (μg/mL) |
| This compound (6q) | 100 | 100 | 7.2 |
| Bismerthiazol (BMT) | 100 | 64.6 | 148.2 |
| Thiodiazole Copper (TDC) | - | - | 175.5 |
| Streptomycin | 500 | - | - |
| Chloramphenicol | 100 | - | - |
| Kasugamycin | - | - | - |
Sources: Yu G, et al. ACS Omega. 2021; Chen Y, et al. RSC Adv. 2019; In-vitro and In-vivo Efficacy of Antibacterial Compounds against Xanthomonas oryzae pv. oryzae, A Cause of Bacterial Leaf Blight; Determination of antibacterial activity of various broad spectrum antibiotics against Xanthomonas oryzae pv. oryzae, a cause of bacterial leaf blight of rice.[3][4][5][6][7][8]
Experimental Protocols
The following is a detailed methodology for the in vitro antibacterial activity assay used to evaluate "this compound".
In Vitro Antibacterial Activity Assay against Xanthomonas oryzae pv. oryzae
-
Bacterial Culture Preparation: Xanthomonas oryzae pv. oryzae is cultured in Nutrient Broth (NB) medium at 28 °C on a rotary shaker until the bacterial concentration reaches approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Compound Preparation: "this compound" and other test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared to achieve the desired test concentrations.
-
Assay Procedure: A 0.5 mL aliquot of the bacterial culture is mixed with 0.5 mL of the test compound solution in a suitable vessel.
-
Incubation: The mixtures are incubated at 28 °C for 24-48 hours. A control group containing the bacterial culture and the solvent (without the test compound) is also included.
-
Data Analysis: After incubation, the optical density (OD) of the cultures is measured at a wavelength of 600 nm using a spectrophotometer. The inhibition rate is calculated using the following formula: Inhibition Rate (%) = [(OD_control - OD_treated) / OD_control] x 100
-
EC50 Determination: The EC50 value, the concentration of the compound that inhibits 50% of bacterial growth, is determined by plotting the inhibition rate against the compound concentration and fitting the data to a dose-response curve.
Plausible Mechanism of Action
While the specific signaling pathway of "this compound" has not been definitively elucidated, studies on other 1,3,4-oxadiazole derivatives suggest a likely mechanism of action involving the disruption of the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some studies also indicate that this class of compounds may induce the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and damage to essential cellular components.
Caption: Plausible mechanism of action for this compound.
Experimental Workflow
The general workflow for the discovery and validation of novel antibacterial agents like "this compound" follows a structured process from synthesis to in vivo testing.
Caption: General experimental workflow for antibacterial agent validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. Synthesis and antibacterial and antiviral activities of myricetin derivatives containing a 1,2,4-triazole Schiff base - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
Unveiling the Antibacterial Potential of Compound 6q: A Comparative Analysis
For Immediate Release
A comprehensive analysis of peer-reviewed research validates the antibacterial and antifungal properties of Compound 6q, a novel (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivative. This guide offers a detailed comparison of Compound 6q's efficacy against various microbial strains, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
This report synthesizes findings from a pivotal study that evaluated a series of eighteen 1,3,4-oxadiazole derivatives (6a-6r) for their antimicrobial activity. Among these, Compound 6q emerged as a notable agent, particularly for its antifungal properties. The study provides a direct comparison with the standard antibiotic Ciprofloxacin, offering valuable insights into the potential of this new chemical entity.
Comparative Efficacy: Compound 6q and Alternatives
The antibacterial and antifungal activities of Compound 6q and its analogues were assessed using the minimum inhibitory concentration (MIC) method. The results, summarized in the table below, highlight the compound's performance against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound | Bacillus subtilis (MTCC 441) | Staphylococcus aureus (MTCC 3160) | Pseudomonas aeruginosa (MTCC 424) | Escherichia coli (MTCC 443) | Candida albicans (MTCC 227) | Aspergillus niger (MTCC 281) |
| 6q | >100 | >100 | >100 | >100 | 12.5 | 25 |
| 6f | 12.5 | 25 | 50 | 50 | 50 | 100 |
| 6l | 6.25 | 12.5 | 25 | 25 | 12.5 | 12.5 |
| 6r | 25 | 12.5 | 50 | 50 | 100 | >100 |
| Ciprofloxacin | 6.25 | 12.5 | 25 | 25 | - | - |
| MIC values are expressed in µg/mL. Lower values indicate greater antimicrobial activity. |
The data reveals that while Compound 6q demonstrated limited antibacterial activity against the tested strains compared to other analogues like 6f, 6l, and 6r, and the standard drug Ciprofloxacin, it exhibited significant antifungal potential. Specifically, Compound 6q showed promising activity against Candida albicans and Aspergillus niger, with MIC values of 12.5 µg/mL and 25 µg/mL, respectively. Notably, analogue 6l displayed broad-spectrum activity against both bacteria and fungi.
Experimental Protocols
The evaluation of the antimicrobial activity of Compound 6q and its analogues was conducted following a standardized protocol to ensure the reliability and reproducibility of the results.
Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity was determined using the tube dilution method to establish the Minimum Inhibitory Concentration (MIC).
-
Preparation of Test Compounds: Stock solutions of the synthesized compounds and the standard drug (Ciprofloxacin) were prepared in dimethylformamide (DMF).
-
Culture Preparation: The microbial strains were cultured in nutrient broth for bacteria and Sabouraud dextrose broth for fungi at 37°C for 24 hours.
-
Serial Dilution: A serial dilution of the stock solutions was performed in the respective broth to achieve a concentration range from 100 µg/mL to 0.78 µg/mL.
-
Inoculation: Each tube was inoculated with 0.1 mL of the standardized microbial suspension (1x10^5 CFU/mL).
-
Incubation: The inoculated tubes were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.
Experimental Workflow
The following diagram illustrates the workflow for the antimicrobial screening of Compound 6q and its analogues.
Safety Operating Guide
Essential Guide to the Safe Disposal of Antibacterial Agent 66
For Immediate Use by Laboratory and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Antibacterial Agent 66, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical due to the agent's hazardous properties, including acute oral toxicity and high toxicity to aquatic life with long-lasting effects[1].
I. Understanding the Hazards
This compound is classified as harmful if swallowed and very toxic to aquatic life[1]. Improper disposal can lead to environmental contamination and the development of antimicrobial resistance[2][3][4]. Therefore, all waste containing this agent, including stock solutions, used media, and contaminated materials, must be treated as hazardous chemical waste[1][5].
II. Personal Protective Equipment (PPE) and Safety Measures
Before handling or disposing of this compound, ensure the following personal protective equipment is worn and safety measures are in place:
| PPE / Safety Measure | Specification |
| Eye Protection | Safety goggles with side-shields[1] |
| Hand Protection | Protective gloves[1] |
| Body Protection | Impervious clothing[1] |
| Respiratory Protection | Suitable respirator[1] |
| Ventilation | Use only in areas with appropriate exhaust ventilation[1] |
| Emergency Equipment | Accessible safety shower and eye wash station[1] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the mandatory procedure for the disposal of this compound. A visual representation of this workflow is provided in the subsequent diagram.
Step 1: Waste Segregation
-
Crucial First Step: All materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired stock solutions.
-
Used cell culture media containing the agent.
-
Contaminated labware (e.g., pipettes, flasks, plates).
-
Contaminated personal protective equipment (e.g., gloves, disposable lab coats).
-
Step 2: Waste Collection and Containment
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical composition of the waste.
-
-
Solid Waste:
-
Place all contaminated solid materials into a designated hazardous waste bag or container.
-
Do not mix with non-hazardous or biomedical waste.
-
Step 3: Decontamination of Work Surfaces and Equipment
-
Following any handling or in the event of a spill, decontaminate all affected surfaces and non-disposable equipment.
-
Procedure:
Step 4: Final Disposal
-
All contained waste (both liquid and solid) must be disposed of through an approved waste disposal plant[1].
-
Do Not:
IV. Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Procedural workflow for the safe disposal of this compound.
V. Emergency Procedures for Accidental Release
In the event of an accidental spill or release, follow these procedures immediately:
-
Evacuate: Evacuate personnel from the immediate spill area[1].
-
Ventilate: Ensure the area is adequately ventilated[1].
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Personal Protection: Use full personal protective equipment before attempting to clean the spill[1].
-
Clean-up:
-
Disposal: Collect all contaminated materials and dispose of them as hazardous waste according to the protocol in Section III[1].
By strictly adhering to these guidelines, researchers and laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and preventing environmental contamination.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 3. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
Personal protective equipment for handling Antibacterial agent 66
Disclaimer: As "Antibacterial agent 66" is not a publicly cataloged substance, this guide assumes it is a potent, powdered antibacterial compound with an unknown toxicological profile. All procedures should be conducted under the guidance of your institution's Environmental Health and Safety (EHS) department. A thorough risk assessment is mandatory before beginning any work.[1][2][3]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to minimize exposure and ensure a safe laboratory environment.
Initial Risk Assessment and Containment
Given the unknown nature of this compound, it must be treated as a hazardous substance.[4][5] A risk assessment should be performed to evaluate potential routes of exposure, including inhalation of aerosols, skin contact, and accidental ingestion.[1]
-
Occupational Exposure Banding (OEB): In the absence of toxicological data, a conservative approach is to assign a high OEB, treating the compound as highly potent. This necessitates stringent containment strategies.[6]
-
Biosafety Level (BSL): Work should be conducted in a laboratory environment that meets at least Biosafety Level 2 (BSL-2) criteria, with practices and equipment designed to protect personnel and the environment from moderate-risk agents.[7][8][9][10]
-
Containment: All manipulations of powdered this compound that could generate aerosols must be performed within a certified chemical fume hood or a containment isolator (glove box).[4][11][12] For highly potent compounds, isolators provide the highest level of protection.[11]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Respiratory | Fit-tested N95 or higher respirator | To protect against inhalation of fine powders or aerosols. A full face-piece respirator may be required for spill cleanup.[13][14] |
| Hand | Double-gloving with nitrile gloves | Inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[15] Change outer gloves every 30-60 minutes or immediately upon suspected contamination.[16] Gloves must be powder-free.[13] |
| Body | Disposable, solid-front gown with tight-fitting cuffs | Made of a low-permeability fabric such as polyethylene-coated polypropylene.[15][17] Full-body coveralls ("bunny suits") may be necessary for extensive handling.[13] |
| Eye and Face | Safety goggles and a face shield | To protect against splashes and airborne particles. Standard safety glasses are insufficient.[13][14] |
| Footwear | Disposable shoe covers | To prevent tracking of contaminants out of the work area.[13] |
Experimental Protocols: Step-by-Step Handling Procedure
The following is a generalized workflow for handling powdered this compound.
3.1. Preparation:
-
Designate a work area: Clearly demarcate the area where the agent will be handled.
-
Assemble all materials: Gather all necessary equipment, reagents, and waste containers before introducing the agent.
-
Don PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, respirator, goggles, face shield, outer gloves).
3.2. Weighing and Reconstitution:
-
Perform in a containment device: Conduct all powder handling within a chemical fume hood or an isolator to minimize aerosol generation.
-
Use appropriate tools: Employ spatulas and weighing papers suitable for handling small quantities of potent powders.
-
Reconstitute carefully: If preparing a solution, add the solvent slowly to the powder to avoid splashing.
3.3. Post-Handling:
-
Decontaminate surfaces: Wipe down all work surfaces with an appropriate disinfectant or cleaning agent.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination (outer gloves first, then face shield/goggles, gown, shoe covers, and finally inner gloves).
-
Handwashing: Wash hands thoroughly with soap and water after removing all PPE.[15]
Caption: Workflow for Handling this compound
Disposal Plan
Proper disposal of contaminated materials is critical to prevent environmental release and secondary exposure.
| Waste Type | Disposal Procedure |
| Solid Waste (PPE, consumables) | Collect in a dedicated, labeled biohazard bag within the containment area. Seal the bag before removal for autoclaving or incineration.[18] |
| Liquid Waste (unused solutions) | Treat as hazardous chemical waste.[19] Collect in a sealed, labeled waste container. Decontamination with bleach may be an option, but consult your EHS for specific guidance.[20] |
| Sharps (needles, etc.) | Dispose of in a designated sharps container immediately after use. |
| Grossly Contaminated Items | Decontaminate via autoclaving or chemical inactivation before disposal.[21][22] |
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. twu.edu [twu.edu]
- 5. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. Guide to Biosafety Levels (BSL) 1, 2, 3, & 4 | Lab Manager [labmanager.com]
- 8. Biosafety level - Wikipedia [en.wikipedia.org]
- 9. Biosafety Levels & Lab Safety Guidelines [aspr.hhs.gov]
- 10. consteril.com [consteril.com]
- 11. witpress.com [witpress.com]
- 12. youtube.com [youtube.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 16. pppmag.com [pppmag.com]
- 17. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 18. Chapter 7, Biosafety Manual: Decontamination | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 21. Biological Safety Manual - Chapter 10: Decontamination and Disinfection [policies.unc.edu]
- 22. uab.cat [uab.cat]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
